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  • Product: Piperidine, 1-methyl-, hydrochloride
  • CAS: 17874-59-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Piperidine, 1-methyl-, hydrochloride (CAS 17874-59-8): Properties, Characterization, and Handling

Introduction Piperidine, 1-methyl-, hydrochloride, also known as N-methylpiperidinium chloride, is the hydrochloride salt of the cyclic tertiary amine, 1-methylpiperidine. This conversion to a salt form is a critical che...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Piperidine, 1-methyl-, hydrochloride, also known as N-methylpiperidinium chloride, is the hydrochloride salt of the cyclic tertiary amine, 1-methylpiperidine. This conversion to a salt form is a critical chemical modification that significantly enhances the compound's stability, handling characteristics, and solubility in polar solvents, making it a more versatile reagent in various synthetic applications. While the parent amine is a flammable and volatile liquid, the hydrochloride salt is a solid, which simplifies storage and quantitative handling. This guide provides an in-depth analysis of its chemical and physical properties, outlines robust protocols for its analytical characterization, and details best practices for its safe handling and storage, offering a crucial resource for researchers and professionals in drug development and chemical synthesis.

Core Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. The key identifiers and physicochemical characteristics of Piperidine, 1-methyl-, hydrochloride are summarized below.

Nomenclature and Identifiers
PropertyValueSource
CAS Number 17874-59-8[1]
IUPAC Name 1-Methylpiperidin-1-ium chloride[2]
Synonyms N-Methylpiperidinium chloride, 1-Methylpiperidine hydrochloride
Molecular Formula C₆H₁₄ClN[2]
Molecular Weight 135.64 g/mol
Canonical SMILES C[NH+]1CCCC1.[Cl-]
Physicochemical Properties

The conversion of 1-methylpiperidine to its hydrochloride salt drastically alters its physical state from a liquid to a solid, which is advantageous for weighing and formulation.

PropertyValueNotes
Appearance White to off-white crystalline solidBased on analogous compounds like 1,1-Dimethylpiperidinium chloride.[3]
Melting Point Data not consistently available for this specific CAS number. Related N-alkyl piperidinium chlorides have high melting points, often >230 °C.[4][5]The high melting point is characteristic of ionic salts compared to the free base (-50 °C).
Solubility Soluble in polar solvents such as water and methanol.The ionic nature imparted by the hydrochloride group significantly increases aqueous solubility.
Hygroscopicity Expected to be hygroscopic.A common characteristic for many amine hydrochloride salts.

Synthesis and Chemical Reactivity

The chemical behavior of Piperidine, 1-methyl-, hydrochloride is dominated by its nature as an amine salt. This section explores its formation and key reactions.

General Synthesis Pathway

The synthesis is a straightforward acid-base neutralization reaction. The lone pair of electrons on the nitrogen atom of 1-methylpiperidine (a Lewis base) accepts a proton from hydrochloric acid (an acid), forming a stable ammonium salt.

Causality Behind the Method: This reaction is typically performed in a non-aqueous solvent, such as methanol or diethyl ether, in which the hydrochloride salt is less soluble than the starting amine. This choice of solvent facilitates the precipitation of the pure product upon formation, driving the reaction to completion and simplifying purification.[6]

Caption: Synthesis of 1-Methylpiperidine Hydrochloride.

Key Chemical Reactivity
  • Reaction with Bases: As the salt of a weak base, Piperidine, 1-methyl-, hydrochloride will react with a strong base (e.g., NaOH, K₂CO₃) to deprotonate the nitrogen and regenerate the free amine, 1-methylpiperidine. This is a fundamental reaction used to liberate the volatile amine from its stable salt form when needed for a subsequent reaction.

  • Stability: The compound is stable under normal storage conditions. However, it is incompatible with strong oxidizing agents.

  • Thermal Decomposition: At elevated temperatures, thermal decomposition may occur, leading to the release of hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.

Analytical Characterization Protocols

A multi-technique approach is essential for the unambiguous confirmation of the identity and purity of Piperidine, 1-methyl-, hydrochloride. The following protocols are designed as self-validating systems for comprehensive characterization.

Caption: Comprehensive Analytical Workflow for Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for elucidating the precise molecular structure. Proton (¹H) NMR confirms the presence and connectivity of hydrogen atoms, while Carbon-13 (¹³C) NMR provides information about the carbon skeleton. For this compound, NMR is crucial to confirm the N-methylation and the integrity of the piperidine ring.

Expected ¹H NMR Spectrum (in D₂O):

  • N-CH₃: A singlet, deshielded compared to the free amine due to the positive charge on the adjacent nitrogen, expected around ~2.8-3.0 ppm.

  • Axial/Equatorial Protons (α to N): Complex multiplets, significantly deshielded due to the adjacent positive charge, expected around ~3.2-3.6 ppm.

  • Ring Protons (β and γ to N): Overlapping multiplets, expected in the range of ~1.6-2.0 ppm.

Expected ¹³C NMR Spectrum (in D₂O):

  • N-CH₃: A single peak, expected around ~45-50 ppm.

  • Carbons α to N: A single peak, expected around ~55-60 ppm.

  • Carbons β to N: A single peak, expected around ~22-26 ppm.

  • Carbon γ to N: A single peak, expected around ~20-24 ppm.

Protocol: Sample Preparation for NMR Analysis

  • Objective: To obtain high-resolution NMR spectra for structural confirmation.

  • Materials: Piperidine, 1-methyl-, hydrochloride sample, Deuterium Oxide (D₂O) or Methanol-d₄ (MeOD), NMR tube, micropipette.

  • Procedure:

    • Accurately weigh 5-10 mg of the sample directly into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a suitable deuterated solvent (D₂O is ideal for hydrochloride salts).

    • Cap the NMR tube and gently vortex or invert several times until the sample is fully dissolved. The clarity of the solution indicates successful dissolution, a key validation checkpoint.

    • Insert the tube into the NMR spinner and place it in the spectrometer.

    • Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC).

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key is to confirm the presence of the ammonium (N-H⁺) bond and the saturated alkyl C-H bonds, distinguishing it from its free amine precursor.

Expected IR Spectrum (KBr Pellet):

  • N-H⁺ Stretch: A very broad and strong absorption band from ~2400-2700 cm⁻¹, which is characteristic of a secondary ammonium salt. This is a key diagnostic peak.

  • C-H Stretch (Aliphatic): Multiple sharp peaks just below 3000 cm⁻¹ (~2850-2980 cm⁻¹).

  • C-H Bend: Peaks in the fingerprint region, typically around 1400-1470 cm⁻¹.

Protocol: KBr Pellet Preparation for Solid-State IR Analysis

  • Objective: To obtain a transmission IR spectrum of the solid material.

  • Materials: Sample, dry spectroscopic grade Potassium Bromide (KBr), agate mortar and pestle, pellet press.

  • Procedure:

    • Gently grind ~1-2 mg of the sample with ~100-200 mg of dry KBr in an agate mortar. The rationale for using KBr is its transparency in the IR region.

    • Continue grinding until the mixture is a fine, homogeneous powder. This prevents light scattering and ensures a quality spectrum.

    • Transfer the powder to the pellet press die.

    • Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet. A transparent pellet is a visual checkpoint for a well-prepared sample.

    • Carefully remove the pellet and place it in the spectrometer's sample holder for analysis.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the molecular weight of the ionizable portion of the molecule and offers structural information through fragmentation patterns. Electrospray Ionization (ESI) is the ideal technique for this pre-charged ionic compound.

Expected Mass Spectrum (Positive ESI Mode):

  • Parent Ion: The spectrum will not show the mass of the full salt (135.64 Da). Instead, it will show the mass of the cation, which is the protonated free base, 1-methylpiperidine. The expected mass-to-charge ratio (m/z) will be for [C₆H₁₃N + H]⁺, which is approximately 100.11 Da. The observation of this specific m/z is the primary validation point.

Protocol: Electrospray Ionization (ESI-MS) Analysis

  • Objective: To confirm the molecular weight of the cationic component.

  • Materials: Sample, HPLC-grade methanol or water/acetonitrile mixture, vial, syringe.

  • Procedure:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol.

    • Infuse the solution directly into the ESI source of the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode. The instrument parameters (e.g., capillary voltage, gas flow) should be optimized to achieve a stable signal.

    • Verify that the most abundant peak corresponds to the calculated exact mass of the 1-methylpiperidinium cation.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification
Hazard CategoryInformationSource
Acute Toxicity LD₅₀: 465 mg/kg (Intraperitoneal, mouse)
Handling Use in a well-ventilated place. Avoid contact with skin, eyes, and clothing. Wear suitable protective clothing.[7]
Incompatibilities Strong oxidizing agents, strong bases.
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, especially when handling larger quantities.[7][8]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Wear a lab coat.

  • Respiratory Protection: If dust is generated, a NIOSH-approved respirator may be required.

Storage Conditions
  • Temperature: Store in a cool, dry place.

  • Atmosphere: Keep the container tightly closed and store under an inert atmosphere (e.g., nitrogen or argon) if possible to protect from moisture, as the compound is likely hygroscopic.

  • Incompatibilities: Store away from strong bases and oxidizing agents.

Conclusion

Piperidine, 1-methyl-, hydrochloride (CAS 17874-59-8) is a stable, solid derivative of its parent amine, offering significant advantages in handling and solubility for synthetic chemistry. Its identity and purity can be rigorously confirmed through a combination of NMR, IR, and MS analyses. By understanding its core chemical properties and adhering to the detailed analytical and safety protocols outlined in this guide, researchers and drug development professionals can confidently and effectively utilize this compound as a valuable chemical intermediate.

References

  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Google Patents.
  • Synthesis of methyl 1-methylpiperidine-4-carboxylate . PrepChem.com. Available from: [Link]

  • Buy Piperidine, 1-methyl-, hydrochloride (EVT-1553979) | 17874-59-8 . EVOBIOTEC. Available from: [Link]

  • GHS 11 (Rev.11) SDS Word 下载CAS: 17874-59-8 Name... . XiXisys. Available from: [Link]

  • 1-Methylpiperidin-1-ium chloride | C6H14ClN | CID 12698376 . PubChem. Available from: [Link]

  • SAFETY DATA SHEET according to 1907/2006/EC, Article 31 . CHAMAELEON PRODUCTION. Available from: [Link]

  • N-Methylpiperidine | C6H13N | CID 12291 . PubChem. Available from: [Link]

  • Piperidine, 1-methyl- . NIST WebBook. Available from: [Link]

  • Piperidine, 1-methyl- . NIST WebBook. Available from: [Link]

Sources

Exploratory

N-methylpiperidine hydrochloride solubility in water vs organic solvents

Physicochemical Properties, Solvent Interactions, and Purification Protocols Executive Summary N-Methylpiperidine Hydrochloride (NMP·HCl, CAS 17874-59-8) is the conjugate acid salt of N-methylpiperidine. As an ionic soli...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Properties, Solvent Interactions, and Purification Protocols

Executive Summary

N-Methylpiperidine Hydrochloride (NMP·HCl, CAS 17874-59-8) is the conjugate acid salt of N-methylpiperidine. As an ionic solid, its solubility profile is governed by the competition between its crystal lattice energy and the solvation enthalpy provided by the solvent.

This guide provides a technical analysis of NMP·HCl solubility, contrasting its behavior in aqueous media versus organic solvents.[1] It is designed to assist researchers in optimizing reaction conditions, purification (recrystallization) strategies, and phase-transfer protocols.[2]

Physicochemical Fundamentals

To understand the solubility of NMP·HCl, one must analyze its structural components:

  • Cation:

    
    -methylpiperidinium (
    
    
    
    ). This is a heterocycle with a hydrophobic hydrocarbon ring and a polar, charged ammonium center.
  • Anion: Chloride (

    
    ). A hard, electronegative ion requiring significant stabilization by hydrogen bonding or high-dielectric media.
    

The Solvation Mechanism: Dissolution occurs when the solvent-solute interactions (solvation energy) overcome the solute-solute interactions (lattice energy).

  • In Water: The high dielectric constant (

    
    ) and strong hydrogen-bonding capability of water stabilize both the 
    
    
    
    anion and the ammonium proton.
  • In Chloroform: Unlike inorganic salts (e.g., NaCl), NMP·HCl exhibits appreciable solubility in chlorinated solvents. This is due to the "lipophilic" nature of the piperidine ring, which allows the cation to interact with the organic solvent, while the

    
     forms tight ion pairs.
    
  • In Ethers/Alkanes: These solvents lack both the dielectric strength to separate ions and the polarity to solvate them, rendering the salt insoluble.

Visualization: Solvation Dynamics

The following diagram illustrates the mechanistic difference in solvation between water, chloroform, and ether.

SolvationMechanism cluster_Water Aqueous Media (Polar/Protic) cluster_DCM Chlorinated Solvents (Polar/Aprotic) cluster_Ether Ethers/Alkanes (Non-polar) Salt NMP·HCl Crystal (High Lattice Energy) H2O_Solv Dissociation (Solvated Ions) Salt->H2O_Solv H-Bonding & Dielectric Screening DCM_Solv Ion Pairing (Soluble Complex) Salt->DCM_Solv Lipophilic Ring Interaction Ether_Solv No Interaction (Precipitate) Salt->Ether_Solv Lattice Energy Dominates

Figure 1: Comparative solvation mechanisms. Green arrow indicates high solubility; red line indicates insolubility.

Solubility Profile: Comparative Analysis

The following data summarizes the qualitative and semi-quantitative solubility behavior of NMP·HCl.

Solvent ClassSpecific SolventSolubility RatingMechanistic DriverApplication
Protic Polar WaterHigh (>500 mg/mL)Strong H-bonding; Ion-dipole stabilization.Aqueous workup; Stock solutions.
Protic Polar Methanol / EthanolHigh to Moderate H-bonding; Lower dielectric than water.Recrystallization (Hot solvent).
Aprotic Polar DMSO / DMFHigh High dielectric constant; Solvates cations well.Reaction medium (SN2).
Chlorinated Chloroform / DCMModerate Lipophilic cation interaction; Ion-pairing.Extraction from aqueous phase.
Ethers Diethyl Ether / THFInsoluble Low polarity; Cannot break lattice.Antisolvent (Precipitation).
Hydrocarbons Hexane / TolueneInsoluble Non-polar.Washing impurities.

Critical Note: While the free base (N-methylpiperidine) is miscible with almost all organic solvents, the hydrochloride salt is strictly insoluble in non-polar organics. This phase switch is the basis for purification.

Experimental Protocols

Protocol A: Recrystallization of NMP·HCl

This protocol utilizes the "Solvent/Antisolvent" method, exploiting the high solubility in ethanol and insolubility in diethyl ether.

Objective: Purify crude NMP·HCl to remove colored impurities or excess free amine.

  • Dissolution: Place the crude NMP·HCl solid in an Erlenmeyer flask. Add the minimum amount of boiling absolute ethanol required to just dissolve the solid.

    • Tip: If colored impurities remain, add activated charcoal, boil for 2 mins, and filter hot through Celite.

  • Initial Cooling: Allow the solution to cool to room temperature.

  • Antisolvent Addition: Slowly add Diethyl Ether (or MTBE) dropwise with swirling until a persistent cloudiness (turbidity) appears.

  • Crystallization: Add one drop of ethanol to clear the solution, then place the flask in a freezer (-20°C) for 12 hours.

  • Collection: Filter the white crystalline needles under vacuum (Buchner funnel). Wash the cake with cold ether.

  • Drying: Dry in a vacuum desiccator over

    
     (NMP·HCl is hygroscopic).
    
Protocol B: Gravimetric Solubility Determination

Use this method if exact solubility data is required for a specific solvent system (e.g., a reaction mixture).

  • Saturation: Add excess NMP·HCl to 5 mL of the target solvent in a sealed vial.

  • Equilibration: Stir at the target temperature (e.g., 25°C) for 4 hours.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into a pre-weighed vial.

  • Evaporation: Evaporate the solvent (rotary evaporator or nitrogen stream) and dry the residue to constant weight.

  • Calculation:

    
    
    (Where 
    
    
    
    is solubility in g/mL).

Purification Workflow Visualization

The following flowchart outlines the logic for isolating NMP·HCl from a reaction mixture containing the free base and other organics.

PurificationWorkflow Mix Crude Reaction Mixture (NMP Base + Impurities) Acidify Add HCl in Ethanol/Ether Mix->Acidify Protonation Precipitate Precipitation of NMP·HCl Acidify->Precipitate Salt Formation Filter Filtration Precipitate->Filter Wash Wash with Ether (Removes Non-polar Impurities) Filter->Wash Dry Pure NMP·HCl Solid Wash->Dry Vacuum Dry

Figure 2: Isolation workflow converting soluble free base to insoluble salt.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12291, N-Methylpiperidine. Retrieved from [Link]

    • Note: Provides physical properties of the parent base and links to salt deriv
  • Source for hazard identific
  • Perrin, D. D., Armarego, W. L. F. (1988). Purification of Laboratory Chemicals (3rd ed.). Pergamon Press.
  • Used as a reference standard for piperidine salt solubility behavior.

Sources

Foundational

pKa value of 1-methylpiperidine hydrochloride in aqueous solution

An In-Depth Technical Guide to the pKa of 1-Methylpiperidine Hydrochloride in Aqueous Solution Abstract The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the ionization state of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the pKa of 1-Methylpiperidine Hydrochloride in Aqueous Solution

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the ionization state of a molecule at a given pH. For active pharmaceutical ingredients (APIs) and chemical reagents, this value is critical for predicting solubility, membrane permeability, receptor-binding interactions, and formulation stability. This guide provides a comprehensive examination of the pKa value of 1-methylpiperidine hydrochloride in an aqueous solution. We will delve into the theoretical underpinnings of its basicity, present a detailed, field-proven protocol for its experimental determination via potentiometric titration, and discuss the significance of this value for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of pKa in Molecular Behavior

In the realm of chemical and pharmaceutical sciences, understanding the protonation state of a molecule is paramount. 1-Methylpiperidine, a tertiary amine, is a common structural motif in medicinal chemistry and a versatile reagent in organic synthesis.[1][2] Its utility is inextricably linked to the basicity of its nitrogen atom. When dissolved in an aqueous medium, 1-methylpiperidine exists in equilibrium with its protonated form, the 1-methylpiperidinium ion. The pKa value quantifies this equilibrium.

For drug development professionals, the pKa of a molecule like 1-methylpiperidine hydrochloride dictates its behavior in the physiological environment (pH ~7.4). The degree of ionization affects critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including:

  • Solubility: The charged (protonated) form is generally more water-soluble, impacting formulation and bioavailability.[3]

  • Permeability: The neutral (unprotonated) form is typically more lipid-soluble and thus better able to cross biological membranes.[3]

  • Target Binding: The ability to form ionic bonds (salt bridges) with biological targets is often dependent on the molecule's protonation state.[3]

This guide provides the theoretical context and practical methodology to confidently determine and interpret the pKa of this important compound.

Theoretical Framework: Understanding the Basicity of 1-Methylpiperidine

The pKa value cited for a base refers to the pKa of its conjugate acid. For 1-methylpiperidine (a base), the equilibrium in water is as follows:

Acid_Base_Equilibrium cluster_0 Aqueous Equilibrium Base 1-Methylpiperidine (Base, Uncharged) CN1CCCCC1 ConjAcid 1-Methylpiperidinium Ion (Conjugate Acid, Charged) C[NH+]1CCCCC1 Base->ConjAcid + H₃O⁺ ConjAcid->Base + H₂O H2O H₂O H3O H₃O⁺

Caption: Acid-base equilibrium of 1-methylpiperidine in water.

The dissociation of the conjugate acid (1-methylpiperidinium ion) is described by the equilibrium constant Ka. The pKa is the negative logarithm of Ka. The relationship between the protonated and unprotonated forms is defined by the Henderson-Hasselbalch equation:

pH = pKa + log ( [1-Methylpiperidine] / [1-Methylpiperidinium⁺] )

When the concentrations of the base and its conjugate acid are equal, the pH of the solution is equal to the pKa.

Several structural factors contribute to the relatively high basicity (and thus high pKa) of 1-methylpiperidine compared to other nitrogen-containing compounds:

  • Hybridization: The nitrogen atom in 1-methylpiperidine is sp³ hybridized. The lone pair of electrons resides in an sp³ orbital, which has less s-character than sp² or sp orbitals. Lower s-character means the electrons are held less tightly to the nucleus, making them more available for donation to a proton.[4][5]

  • Inductive Effects: The methyl group is an electron-donating group, which increases the electron density on the nitrogen atom, further stabilizing the positive charge in the conjugate acid and increasing basicity.[4]

  • Absence of Resonance: Unlike aromatic amines like aniline, the lone pair on the nitrogen in 1-methylpiperidine is not delocalized by resonance. This localization makes the lone pair significantly more available for protonation, resulting in a much stronger base.[4]

Simple alkyl amines typically have pKa values for their conjugate acids in the range of 9.5 to 11.0.[6]

Reported pKa Values

A review of authoritative chemical databases provides consistent pKa values for the 1-methylpiperidinium ion.

CompoundReported pKaSource
1-Methylpiperidine (Conjugate Acid)10.08 (at 25°C)ChemicalBook[7], Wikidata[8]
1-Methylpiperidine (Conjugate Acid)10.1PubChem[9]

Experimental Determination by Potentiometric Titration

Potentiometric titration is the gold-standard method for the precise determination of pKa values.[10][11] The methodology relies on monitoring the pH of a solution of the substance as a titrant of known concentration is added incrementally. The pKa is determined from the resulting titration curve.

The protocol described below is a self-validating system designed for accuracy and reproducibility, synthesized from established methodologies.[10][12][13]

Principle of the Method

A known quantity of 1-methylpiperidine hydrochloride (the acidic form) is dissolved in water and titrated with a strong base of known concentration (e.g., 0.1 M NaOH). As the base is added, it neutralizes the 1-methylpiperidinium ion, converting it to the free base, 1-methylpiperidine. A pH electrode monitors the change in hydrogen ion concentration throughout the titration. The pKa is the pH at the half-equivalence point, where exactly half of the conjugate acid has been neutralized.

Experimental Workflow Diagram

Titration_Workflow cluster_setup Preparation & Setup cluster_execution Titration Execution cluster_analysis Data Analysis Calibrate 1. Calibrate pH Meter (pH 4, 7, 10 buffers) PrepareTitrant 2. Prepare & Standardize 0.1 M NaOH Solution Calibrate->PrepareTitrant PrepareSample 3. Prepare Sample Solution (1-methylpiperidine HCl in water, add KCl for ionic strength) PrepareTitrant->PrepareSample Assemble 4. Assemble Titration Apparatus (Stirrer, Electrode, Burette) PrepareSample->Assemble Titrate 5. Add NaOH Titrant Incrementally Assemble->Titrate Record 6. Record pH After Each Addition Titrate->Record Plot 7. Plot Titration Curve (pH vs. Volume of NaOH) Record->Plot Derivative 8. Calculate 1st & 2nd Derivatives (Optional, for precision) Plot->Derivative DetermineEP 9. Determine Equivalence Point (EP) (Inflection point of curve) Derivative->DetermineEP DetermineHalfEP 10. Calculate Half-Equivalence Point (Volume at EP / 2) DetermineEP->DetermineHalfEP ReadpKa 11. Determine pKa (pH at Half-Equivalence Point) DetermineHalfEP->ReadpKa

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Step-by-Step Protocol

Apparatus and Reagents:

  • Calibrated pH meter with a combination glass electrode (resolution of 0.01 pH units)

  • Magnetic stirrer and stir bar

  • 50 mL burette (Class A)

  • 150 mL beaker or titration vessel

  • Analytical balance

  • 1-Methylpiperidine hydrochloride (analytical grade)

  • Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)

  • Standard pH 4.01, 7.00, and 10.01 buffer solutions

  • Potassium chloride (KCl)

  • Deionized, degassed water (purged with nitrogen or argon to remove CO₂)

Procedure:

  • pH Meter Calibration: Calibrate the pH meter using the standard buffers at pH 4.01, 7.00, and 10.01 according to the manufacturer's instructions. Ensure the slope is within the acceptable range (typically 95-105%).[12]

  • Sample Preparation:

    • Accurately weigh approximately 0.5 mmol of 1-methylpiperidine hydrochloride (Molecular Weight: 135.64 g/mol ) and record the mass precisely.

    • Dissolve the sample in approximately 50 mL of deionized, degassed water in the titration vessel.

    • Add a sufficient amount of KCl to maintain a constant ionic strength (e.g., to make the final solution 0.15 M in KCl).[12] This minimizes changes in activity coefficients during the titration.

  • Titration Setup:

    • Place the titration vessel on the magnetic stirrer and add a stir bar.

    • Immerse the calibrated pH electrode and the tip of the burette into the solution, ensuring they do not touch the stir bar or the vessel walls.

    • Begin gentle stirring.

    • If available, purge the headspace of the vessel with an inert gas like nitrogen or argon to prevent absorption of atmospheric CO₂, which can interfere with the titration of bases.[11][12]

  • Titration:

    • Record the initial pH of the solution.

    • Begin adding the 0.1 M NaOH titrant from the burette. Add in larger increments (e.g., 0.5-1.0 mL) at the beginning.

    • As the pH begins to change more rapidly, reduce the increment size (e.g., to 0.1 mL or less) to accurately capture the shape of the curve around the buffer region and equivalence point.

    • After each addition, wait for the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue the titration well past the equivalence point (where the pH changes most sharply) until the pH begins to plateau again.

Data Analysis and Interpretation
  • Plot the Titration Curve: Create a graph with the volume of NaOH added on the x-axis and the measured pH on the y-axis. The resulting sigmoid curve is the titration curve.

  • Determine the Equivalence Point (Veq): The equivalence point is the inflection point of the sigmoid curve, where the slope is steepest. This can be identified visually or more accurately by plotting the first derivative (ΔpH/ΔV vs. V), where the equivalence point is the peak of the curve. An even more precise method is to use the second derivative (Δ²pH/ΔV² vs. V), where the equivalence point is the zero crossing.[13]

  • Determine the Half-Equivalence Point: Calculate the volume of titrant at the half-equivalence point: V1/2 = Veq / 2 .

  • Determine the pKa: Find the pH on the titration curve that corresponds to the volume at the half-equivalence point (V1/2). This pH value is the experimental pKa of the 1-methylpiperidinium ion.[12]

Conclusion

The pKa of 1-methylpiperidine hydrochloride, experimentally determined to be approximately 10.08-10.1 in aqueous solution, is a defining characteristic of this tertiary amine.[7][8][9] This value, rooted in the sp³ hybridization of its nitrogen and the absence of resonance delocalization, confirms its status as a relatively strong organic base. For scientists in research and drug development, a precise understanding and the ability to experimentally verify this pKa are not merely academic exercises. They are essential for accurately predicting and manipulating molecular behavior, from designing effective synthetic routes to developing safe and efficacious pharmaceutical products with optimized pharmacokinetic profiles. The potentiometric titration method detailed herein represents a robust and reliable approach for obtaining this critical data point.

References

  • Wikipedia. (n.d.). 1-Methylpiperidine. Retrieved from [Link][1]

  • Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines. Retrieved from [Link][6]

  • Ashenhurst, J. (2017, April 26). 5 Key Basicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link][4]

  • Chemistry Steps. (n.d.). pKa and Acid Strength - What Factors Affect the Acidity. Retrieved from [Link][14]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link][12]

  • The Organic Chemistry Tutor. (2023, November 16). Basicity of Amines Explained with Examples [Video]. YouTube. Retrieved from [Link][5]

  • National Center for Biotechnology Information. (n.d.). N-Methylpiperidine. PubChem Compound Database. Retrieved from [Link][9]

  • Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from [Link][3]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link][10]

  • Lo, Y. H., et al. (2012). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Medicinal Chemistry Letters, 3(7), 583–587. Retrieved from [Link][13]

  • ResearchGate. (n.d.). Experimental pKa values of amine hydrochlorides. Retrieved from [Link][15]

  • Defense Technical Information Center. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Retrieved from [Link][16]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link][11]

  • Wikidata. (2025, November 25). N-methylpiperidine. Retrieved from [Link][8]

  • ACS Publications. (2016, January 14). Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines. Retrieved from [Link][17]

  • Kleps, I., et al. (2013). Development of Methods for the Determination of pKa Values. Current Pharmaceutical Analysis, 9(1), 53-75. Retrieved from [Link][18]

  • ResearchGate. (n.d.). Experimental pKa values of conjugated amine (di)hydrochlorides. Retrieved from [Link][19]

  • MDPI. (2023, May 20). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture. Retrieved from [Link][20]

  • The Good Scents Company. (n.d.). 1-methyl piperidine. Retrieved from [Link][21]

Sources

Exploratory

Molecular weight and exact mass of N-methylpiperidine HCl

Molecular Weight, Exact Mass, and Stoichiometric Applications in Drug Development Executive Summary N-Methylpiperidine hydrochloride (1-Methylpiperidine HCl) is a critical tertiary amine salt utilized extensively in orga...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Weight, Exact Mass, and Stoichiometric Applications in Drug Development

Executive Summary

N-Methylpiperidine hydrochloride (1-Methylpiperidine HCl) is a critical tertiary amine salt utilized extensively in organic synthesis and pharmaceutical development. While often viewed merely as a reagent base or a building block for piperidine-derived alkaloids (e.g., antihistamines, analgesics), its physicochemical properties demand precise handling in analytical workflows.

This guide addresses a common source of error in high-resolution mass spectrometry (HRMS) and stoichiometric scale-up: the distinction between the bulk molecular weight of the salt and the monoisotopic mass of the detected ion. We provide a definitive reference for its characterization, synthesis, and handling, ensuring data integrity in GLP/GMP environments.

Chemical Identity & Structural Analysis[1]

N-Methylpiperidine HCl consists of a piperidine ring substituted at the nitrogen with a methyl group, stabilized as a hydrochloride salt. This protonation renders the volatile, flammable free base into a stable (though hygroscopic) solid.

Core Identifiers
PropertySpecification
IUPAC Name 1-Methylpiperidinium chloride
Common Name N-Methylpiperidine HCl
CAS Number (Salt) 17874-59-8
CAS Number (Free Base) 626-67-5
Molecular Formula C₆H₁₃N[1][2] · HCl
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, methanol; sparingly soluble in ether
Structural Visualization

The following diagram illustrates the transition from the free base to the hydrochloride salt, highlighting the protonation site essential for its solubility and reactivity.

ChemicalStructure FreeBase N-Methylpiperidine (Free Base) C6H13N Salt N-Methylpiperidine HCl (Salt) [C6H14N]+ [Cl]- FreeBase->Salt Protonation (Exothermic) Reagent + HCl Reagent->Salt

Figure 1: Formation of N-Methylpiperidine HCl. The nitrogen lone pair accepts a proton, forming the quaternary ammonium cation balanced by a chloride anion.

Mass Spectrometry & Isotopic Physics

In drug discovery, confusing the salt's molecular weight with the ion's exact mass leads to failed database searches and incorrect elemental composition assignments.

The "Disappearing" Counterion

In Electrospray Ionization (ESI) and most LC-MS workflows, the hydrochloride salt dissociates. The chloride ion (Cl⁻) is generally washed away or detected in negative mode. The species observed in positive mode (ESI+) is the protonated cation [M+H]⁺ , which is chemically identical to the protonated free base.

Exact Mass vs. Molecular Weight
ParameterValueContext
Average MW (Salt) 135.63 g/mol Use for weighing and stoichiometry calculations.
Average MW (Free Base) 99.17 g/mol Use for theoretical yield of free base derivatives.
Monoisotopic Mass (Neutral Base) 99.104799 DaThe theoretical mass of C₆H₁₃N containing only ¹²C, ¹H, ¹⁴N.
Observed Mass [M+H]⁺ 100.11262 Da The target m/z for HRMS extraction (C₆H₁₄N⁺).
Isotopic Distribution (ESI+)

For high-fidelity peak matching, the isotopic pattern must be considered. The abundance of ¹³C creates a predictable "M+1" peak.

Isotopem/zRelative AbundanceOrigin
M (Monoisotopic) 100.1126 100%¹²C₆ ¹H₁₄ ¹⁴N₁
M + 1 101.1160~6.9%¹³C contribution (1.1% × 6 carbons)
M + 2 102.1195~0.2%Two ¹³C atoms
MS Analytical Workflow

The following logic flow demonstrates how the salt is processed during analysis, ensuring the correct mass is targeted.

MS_Workflow Sample Sample: N-Methylpiperidine HCl (MW 135.63) Solvation Dissolution (MeOH/H2O) Dissociation into Ions Sample->Solvation Cl- separates Ionization ESI Source (+) Desolvation Solvation->Ionization Cation transfer Detection Detector Observes [C6H14N]+ Ionization->Detection Vacuum Data Extracted Ion Chromatogram (EIC) m/z = 100.1126 Detection->Data Signal Processing

Figure 2: Mass Spectrometry detection pathway. Note that the Chloride mass (35.45 Da) is not observed in the positive ion channel.

Stoichiometry & Synthesis Protocols

Preparation of the Salt

While commercially available, in situ generation or purification is often required to remove oxidized impurities (N-oxides).

Protocol:

  • Dissolution: Dissolve 10 mmol of N-methylpiperidine (free base) in 20 mL of anhydrous diethyl ether or 1,4-dioxane.

  • Acidification: Slowly bubble dry HCl gas or add 1.1 equivalents of HCl in dioxane (4M solution) at 0°C.

  • Precipitation: The salt will precipitate immediately as a white solid.

  • Filtration: Filter under inert atmosphere (nitrogen) to prevent moisture absorption.

  • Drying: Dry under high vacuum over P₂O₅.

Stoichiometric Conversion Factors

When converting between the salt and free base in formulation or synthesis:

  • Salt to Base: Multiply mass of salt by 0.731 (99.17 / 135.63).

  • Base to Salt: Multiply mass of base by 1.368 (135.63 / 99.17).

Expert Insight: In unbuffered aqueous reactions, adding the HCl salt will lower the pH significantly (pKa of protonated N-methylpiperidine is ~10.1). Always account for the need to add a neutralizing base (e.g., NaOH, K₂CO₃) if the free amine is the active nucleophile.

Applications in Drug Development[4]

Synthetic Intermediate

N-Methylpiperidine moieties are pharmacophores in various therapeutic classes:

  • Antihistamines: Structural analog in synthesis of piperidine-based H1 antagonists.

  • Neuroleptics: Precursor for phenothiazine derivatives.

  • Bio-isosteres: Used to modulate lipophilicity (LogP) and basicity in lead optimization.

Process Chemistry

In peptide synthesis and coupling reactions, N-methylpiperidine is often preferred over triethylamine (TEA) because it is less sterically hindered and less prone to oxidation, though its volatility requires careful control.

Safety & Handling

  • Hygroscopicity: The HCl salt is hygroscopic.[3] Exposure to ambient air will result in water uptake, altering the effective molecular weight and leading to stoichiometric errors. Store in a desiccator.

  • Toxicity: The compound is toxic if swallowed or inhaled.[2][4] It causes skin irritation.[3]

  • Regulatory: While not a Schedule 1 CWC compound, it is a precursor that can be used in the synthesis of controlled substances. Maintain strict inventory logs.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12291, N-Methylpiperidine. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Piperidine, 1-methyl- Mass Spectrum. U.S. Secretary of Commerce. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Safe Handling of Piperidine, 1-methyl-, hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: A Chemist's Perspective on Piperidine, 1-methyl-, hydrochloride Piperidine, 1-methyl-, hydrochloride is a tertiary amine salt commonly utilize...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Chemist's Perspective on Piperidine, 1-methyl-, hydrochloride

Piperidine, 1-methyl-, hydrochloride is a tertiary amine salt commonly utilized as a building block in organic synthesis, particularly within pharmaceutical and agrochemical research. As the hydrochloride salt of the highly reactive liquid base, 1-methylpiperidine, it offers distinct advantages in handling and storage. The salt form is typically a stable, crystalline solid, which mitigates the high volatility and flammability associated with its free base counterpart. However, this apparent stability can mask significant underlying hazards. The conversion to a salt does not neutralize the inherent biological activity or corrosive potential of the parent amine. When dissolved or in contact with moisture, it can exhibit corrosive properties, and the systemic toxicity of the 1-methylpiperidine moiety remains a primary concern. This guide provides a synthesized safety profile, drawing from data on the free base and analogous piperidine salts, to offer a comprehensive understanding of the risks and the necessary protocols for its safe manipulation in a professional laboratory setting.

Section 1: Hazard Identification and Classification

While a specific, comprehensive Safety Data Sheet (SDS) for Piperidine, 1-methyl-, hydrochloride is not consistently available, a robust hazard profile can be constructed. This involves extrapolating from the well-documented dangers of the free base, 1-methylpiperidine, and considering the typical characteristics of amine hydrochloride salts. The primary hazards shift from those of a flammable liquid to those of a potentially corrosive and toxic solid.

The core toxicity of the 1-methylpiperidine molecule is the principal driver of the hazard profile. Upon absorption, the hydrochloride salt will dissociate, releasing the biologically active amine. Therefore, the systemic health hazards are considered equivalent to those of the free base.

Synthesized GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled (as dust).
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage.
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage.
Aquatic Hazard, ChronicCategory 3H412: Harmful to aquatic life with long lasting effects.[1]

Note: This classification is inferred. The flammability hazard of the liquid free base (H225: Highly flammable liquid and vapor) is not applicable to the solid hydrochloride salt, though the solid is combustible.

Primary Routes of Exposure and Symptoms:

  • Inhalation: Inhalation of dust can cause severe irritation and chemical burns to the respiratory tract.[2] Systemic effects may include dizziness or headache.[3][4]

  • Skin Contact: Direct contact with the solid can cause severe skin burns and irritation, especially if moisture is present.[3] The substance is harmful if absorbed through the skin.

  • Eye Contact: As with similar amine salts, contact is expected to cause serious, potentially irreversible eye damage.[3]

  • Ingestion: Harmful or toxic if swallowed, causing burns to the gastrointestinal tract.[3]

Section 2: Physical and Chemical Properties

Understanding the physical state of this compound is crucial for anticipating its behavior and implementing appropriate controls. Data for the specific hydrochloride salt is limited, so properties are compared with analogous compounds like 4-Chloro-1-methylpiperidine hydrochloride.

PropertyValueSource / Rationale
Chemical Name Piperidine, 1-methyl-, hydrochlorideIUPAC
Synonyms 1-Methylpiperidine HCl; N-Methylpiperidine HClCommon Nomenclature
CAS Number 17874-59-8PubChem[3]
Molecular Formula C₆H₁₄ClNCalculated
Molecular Weight 135.64 g/mol Calculated
Appearance White to off-white crystalline solidInferred from analogous compounds[5]
Melting Point Not available. (For comparison, 4-Chloro-1-methylpiperidine HCl melts at 161-166 °C)[5]
Solubility Soluble in water, methanol.Inferred from analogous compounds[6]
Flammability Combustible solid. Not flammable in the same manner as the liquid free base.Chemical Principle
Hygroscopicity Likely hygroscopic (absorbs moisture from the air).Inferred from analogous compounds[6]

Section 3: Exposure Controls and Personal Protection

The causality for PPE selection is directly linked to the hazards identified in Section 1. The primary goal is to prevent contact with the solid material and inhalation of its dust.

Engineering Controls:

  • Fume Hood: All weighing and manipulation of the solid should be performed in a certified chemical fume hood to control airborne dust.

  • Safety Stations: An eyewash station and safety shower must be immediately accessible in the work area.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against dust particles. Standard safety glasses are insufficient.

  • Skin Protection:

    • Gloves: Wear nitrile or other chemically resistant gloves. Double-gloving is recommended for extended handling.

    • Lab Coat: A flame-retardant lab coat is required. Ensure cuffs are secured.

  • Respiratory Protection: If there is a risk of generating significant dust outside of a fume hood, a NIOSH-approved respirator with a particulate filter is necessary.

The following diagram illustrates the logical workflow for selecting appropriate PPE based on the identified hazards.

PPE_Selection_Workflow PPE Selection Logic for 1-Methylpiperidine HCl cluster_hazards Identified Hazards cluster_controls Required Controls & PPE H_Skin Skin Corrosion / Dermal Toxicity (H314, H312) PPE_Gloves Chemical Resistant Gloves & Lab Coat H_Skin->PPE_Gloves Prevents skin contact H_Eye Serious Eye Damage (H318) PPE_Goggles Chemical Goggles & Face Shield H_Eye->PPE_Goggles Prevents eye contact H_Inhale Inhalation Toxicity (Dust) (H331) PPE_Hood Work in Fume Hood H_Inhale->PPE_Hood Controls dust at source PPE_Respirator Respirator (if dust risk) H_Inhale->PPE_Respirator Protects user if hood fails or is unavailable

PPE Selection Workflow Diagram

Section 4: Handling, Storage, and Emergency Procedures

Safe Handling and Storage Protocol
  • Procurement and Storage:

    • Upon receipt, inspect the container for damage.

    • Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.

    • The storage area should be designated for corrosive and toxic substances.

    • Keep the container tightly closed to prevent absorption of moisture, as the compound is likely hygroscopic.[6]

  • Handling and Dispensing:

    • Always handle this compound within a chemical fume hood.

    • Use spark-proof tools and ground equipment when handling large quantities, as a precaution against static discharge, although the immediate fire risk is lower than the free base.

    • Avoid creating dust. Use smooth, deliberate motions when transferring the solid.

    • Wash hands thoroughly after handling, even if gloves were worn.

First-Aid Measures: A Self-Validating Emergency Response

Immediate and correct first aid is critical. The response should always be followed by professional medical attention.

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and seek immediate medical attention.[7]

  • Skin Contact: Do not rub. Brush off any visible solid from the skin, then immediately flush with copious amounts of water for at least 15-30 minutes while removing contaminated clothing.[3] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-30 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Immediate medical attention from an ophthalmologist is required.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water to dilute the chemical.[7] Seek immediate medical attention.

Accidental Release and Fire-Fighting Measures

Spill Response Protocol (Solid):

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Control: Prevent the spill from spreading or entering drains.

  • Cleanup (with appropriate PPE): Gently sweep or scoop the solid material into a labeled, sealed container for hazardous waste disposal. Avoid actions that generate dust. Do not add water to the spill site.

  • Decontaminate: Clean the spill area with a suitable decontaminating agent once the solid is removed.

Fire-Fighting:

  • Hazards: The compound itself is not highly flammable, but it is combustible. In a fire, it will decompose to produce toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl).

  • Extinguishing Media: Use extinguishing media appropriate for the surrounding fire. Water spray, dry chemical, carbon dioxide, or alcohol-resistant foam are generally suitable.[4]

  • Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to protect against hazardous decomposition products.

Section 5: Stability, Reactivity, and Disposal

  • Reactivity Profile: As an amine salt, it will react exothermically with strong bases to liberate the flammable and corrosive 1-methylpiperidine free base. It is incompatible with strong oxidizing agents and strong acids.

  • Stability: The compound is stable under normal, dry storage conditions. It is sensitive to moisture (hygroscopic).

  • Hazardous Decomposition: Thermal decomposition produces toxic gases (NOx, CO, CO₂, HCl).

  • Waste Disposal: Dispose of this chemical and its container as hazardous waste. Disposal must be carried out by a licensed professional waste disposal service and in accordance with all federal, state, and local regulations. Do not dispose of it down the drain.

References

  • 1-Methylpiperidine | 626-67-5 | TCI AMERICA. TCI AMERICA.

  • N-Methylpiperidine | C6H13N | CID 12291. PubChem - NIH.

  • SAFETY DATA SHEET - 1-Methylpiperidine. Fisher Scientific.

  • 1-Methylpiperidine - Wikipedia. Wikipedia.

  • 4-Chloro-1-methylpiperidine hydrochloride - LookChem. LookChem.

  • RTECS NUMBER-TM7528300-Chemical Toxicity Database. DrugFuture.

  • SAFETY DATA SHEET - 4-Hydroxy-1-methylpiperidine. Sigma-Aldrich.

  • SAFETY DATA SHEET - (1-Methyl-4-piperidinyl)methanamine. Fisher Scientific.

  • SAFETY DATA SHEET - Piperidine. Sigma-Aldrich.

  • 1-Methylpiperidine-4-carboxylic acid hydrochloride | 71985-80-3. ChemicalBook.

  • 4-Chloro-1-methylpiperidine hydrochloride - Chem-Impex. Chem-Impex.

  • Chemical Safety Data Sheet MSDS / SDS - 1-(N-METHYLPIPERIDIN-4-YL-METHYL)PIPERAZINE. ChemicalBook.

  • 1-METHYLPIPERIDINE - CAMEO Chemicals. NOAA.

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of N-Methylpiperidine via Reductive Amination

Executive Summary N-Methylpiperidine (NMP) is a critical tertiary amine building block in the synthesis of pharmaceuticals, agrochemicals, and ionic liquids. Its preparation via reductive amination is preferred over dire...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methylpiperidine (NMP) is a critical tertiary amine building block in the synthesis of pharmaceuticals, agrochemicals, and ionic liquids. Its preparation via reductive amination is preferred over direct alkylation (e.g., with methyl iodide) to avoid over-alkylation to quaternary ammonium salts (the "Hofmann" problem).

This guide details two industry-standard protocols for converting piperidine to N-methylpiperidine:

  • The Eschweiler-Clarke Reaction: A robust, cost-effective method ideal for multi-gram to kilogram scale-up.

  • Sodium Triacetoxyborohydride (STAB) Reduction: A mild, chemoselective method suitable for late-stage functionalization or parallel synthesis libraries.

Strategic Reagent Selection

The choice of reducing agent dictates the reaction profile, impurity landscape, and scalability.

FeatureMethod A: Eschweiler-Clarke Method B: STAB (NaBH(OAc)₃) Method C: Catalytic Hydrogenation
Reagents Formic Acid / FormaldehydeNaBH(OAc)₃ / FormaldehydeH₂ / Pd/C / Formaldehyde
Conditions Reflux (100°C), AqueousRoom Temp, DCM/DCEHigh Pressure, Autoclave
Selectivity High (No Quaternization)Very High (Tolerates ketones)High
Scale Suitability Scale-up (>100g)Lab Scale (<10g)Industrial (>100kg)
Key Byproducts CO₂ (gas)Boric acid saltsWater
Cost LowModerateLow (high CAPEX)

Mechanistic Insight

Reductive amination proceeds via a two-stage mechanism:

  • Condensation: Piperidine attacks formaldehyde to form an unstable hemiaminal, which dehydrates to an iminium ion.

  • Reduction: The reducing agent delivers a hydride (H⁻) to the iminium carbon, irreversibly forming the C-N bond.

Diagram 1: Eschweiler-Clarke Reaction Mechanism

In this specific pathway, the formate anion acts as the hydride donor, releasing CO₂ as the driving force.[1]

EschweilerClarke Piperidine Piperidine (Secondary Amine) Hemiaminal Hemiaminal Intermediate Piperidine->Hemiaminal + HCHO Formaldehyde Formaldehyde (HCHO) Formaldehyde->Hemiaminal Iminium Iminium Ion [CH2=N+(CH2)5] Hemiaminal->Iminium - H2O Transition Hydride Transfer (-CO2) Iminium->Transition + HCOO- Formate Formic Acid (Hydride Source) Formate->Transition Product N-Methylpiperidine (Tertiary Amine) Transition->Product Irreversible

Caption: Mechanism of Eschweiler-Clarke methylation showing iminium formation and irreversible hydride transfer via decarboxylation.

Protocol A: Eschweiler-Clarke Methylation (Scale-Up)

Objective: Synthesis of 25 g of N-methylpiperidine. Rationale: This method utilizes the reducing power of formic acid at elevated temperatures.[2] It is "self-quenching" because the reaction stops at the tertiary amine stage; tertiary amines cannot form iminium ions with formaldehyde, preventing quaternization.

Materials
  • Piperidine (CAS: 110-89-4): 25.0 g (294 mmol)

  • Formaldehyde, 37% aq.[3] solution: 26.5 g (~325 mmol, 1.1 equiv)

  • Formic Acid, 98%: 34.0 g (~735 mmol, 2.5 equiv)

  • Sodium Hydroxide (NaOH): 10 M solution

  • Dichloromethane (DCM) or Diethyl Ether

  • Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Place in an ice bath (0°C).

  • Addition (Exothermic):

    • Add 25.0 g Piperidine to the flask.

    • Slowly add 34.0 g Formic Acid dropwise. Caution: Acid-base reaction is highly exothermic. Fume generation is possible.[4][5]

    • Add 26.5 g Formaldehyde (37%) in one portion.

  • Reaction:

    • Remove ice bath. Heat the mixture to reflux (approx. 100°C) .

    • Maintain reflux for 12–16 hours .

    • Observation: Vigorous evolution of CO₂ gas will occur initially. Ensure the condenser is vented to a fume hood.

  • Workup:

    • Cool the mixture to room temperature.

    • Add 10 mL of 4M HCl (optional, ensures complete amine protonation) and concentrate under reduced pressure to remove excess formaldehyde/formic acid.

    • Dissolve the residue in 50 mL water.

    • Basification: Slowly add 10 M NaOH until pH > 12. The solution will become cloudy as the organic amine separates (oiling out).

  • Extraction:

    • Extract the aqueous layer with DCM (3 x 50 mL) .

    • Combine organic layers and dry over MgSO₄ .

    • Filter and concentrate via rotary evaporation (Note: NMP is volatile; bp ~106°C. Do not use high vacuum/heat).

  • Purification:

    • Perform simple distillation at atmospheric pressure.

    • Collect fraction boiling at 105–107°C .

    • Expected Yield: 85–95% (approx. 25–27 g).

Protocol B: Sodium Triacetoxyborohydride (STAB) Method

Objective: High-purity synthesis on a 1 gram scale (Mild Conditions). Rationale: STAB is less toxic than sodium cyanoborohydride and does not require acidic pH control. It selectively reduces iminiums faster than aldehydes, allowing "one-pot" mixing.[6]

Materials
  • Piperidine: 1.0 g (11.7 mmol)

  • Formaldehyde (37% aq.): 1.4 g (17.6 mmol, 1.5 equiv)

  • Sodium Triacetoxyborohydride (STAB): 3.7 g (17.6 mmol, 1.5 equiv)

  • Acetic Acid (glacial): 1 drop (catalytic)

  • 1,2-Dichloroethane (DCE) or DCM: 20 mL

  • Sat. NaHCO₃ solution

Step-by-Step Procedure
  • Imine Formation:

    • In a 50 mL vial, dissolve 1.0 g Piperidine in 20 mL DCE .

    • Add 1.4 g Formaldehyde and 1 drop Acetic Acid .

    • Stir at Room Temperature (RT) for 15–30 minutes.

  • Reduction:

    • Add 3.7 g STAB in 3 portions over 10 minutes. Note: Mild gas evolution.

    • Stir at RT for 2–4 hours .

    • Monitoring: Check via TLC (System: MeOH/DCM 1:9 + 1% NH₄OH) or GC-MS.

  • Quench & Workup:

    • Quench by adding 20 mL Sat. NaHCO₃ . Stir vigorously for 15 mins to neutralize acetic acid and decompose borate complexes.

    • Separate layers. Extract aqueous phase with DCM (2 x 15 mL) .

  • Isolation:

    • Dry combined organics over Na₂SO₄ .[7]

    • Filter and carefully remove solvent (Rotovap: 40°C, >200 mbar to prevent product loss).

    • Yield: >90%. Product is typically pure enough for downstream use without distillation.[8]

Diagram 2: STAB Experimental Workflow

STAB_Workflow Start Start: Piperidine + DCE Mix Add Formaldehyde + Cat. AcOH (Stir 30 min) Start->Mix AddSTAB Add NaBH(OAc)3 (Portionwise) Mix->AddSTAB React Reaction 2-4 hrs @ RT AddSTAB->React Quench Quench: Sat. NaHCO3 React->Quench Extract Extract (DCM) Dry (Na2SO4) Quench->Extract Finish Pure N-Methylpiperidine Extract->Finish

Caption: Step-by-step workflow for the STAB reductive amination protocol showing critical addition and quenching steps.

Process Analytical Technology (PAT) & Validation

To ensure the trustworthiness of the synthesis, verify the product using these parameters:

  • 1H NMR (CDCl₃, 400 MHz):

    • Diagnostic Signal: A sharp singlet at δ 2.2–2.3 ppm corresponding to the N-CH₃ group.

    • Ring Protons: Multiplets at δ 2.3–2.4 (α-protons) and δ 1.4–1.6 (β/γ-protons).

    • Absence of starting material: Disappearance of the NH broad singlet (usually > δ 1.5).

  • Boiling Point: 106–107°C (760 mmHg).

  • Refractive Index (

    
    ):  1.4370.
    

Safety & Compliance

  • Formaldehyde: Known carcinogen and sensitizer. Use only in a functioning fume hood.

  • Piperidine: Toxic by inhalation and skin contact. Causes severe burns.[4]

  • Reaction Hazards: The Eschweiler-Clarke reaction releases large volumes of CO₂. Do not seal the system; ensure open venting through a condenser.

References

  • Eschweiler-Clarke Reaction Mechanism & Scope

    • Moore, M. L. (1949).[2] "The Leuckart Reaction".[2][9] Organic Reactions. 5: 301.

    • [9]

  • Sodium Triacetoxyborohydride (STAB)

    • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride". The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Industrial N-Methylpiperidine Synthesis

    • ChemicalBook.[10] (n.d.). "N-Methylpiperidine Preparation and Properties".

Sources

Application

Precision pH Control in SPPS: The 1-Methylpiperidine Hydrochloride System

Topic: 1-Methylpiperidine Hydrochloride in Solid-Phase Peptide Synthesis (SPPS) Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Methylpiperidine Hydrochloride in Solid-Phase Peptide Synthesis (SPPS) Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the landscape of Solid-Phase Peptide Synthesis (SPPS), the control of basicity during the coupling step is a critical determinant of chiral integrity. While tertiary amines like N,N-Diisopropylethylamine (DIEA) and N-Methylmorpholine (NMM) are standard, their high basicity can induce detrimental side reactions—most notably the racemization of Cysteine (Cys) and Histidine (His) residues.

1-Methylpiperidine Hydrochloride (1-MP·HCl) , when used in conjunction with its free base 1-Methylpiperidine (1-MP) , forms a specialized buffering system. This system maintains the reaction microenvironment at a controlled pH (typically 6.0–6.5), sufficient to deprotonate the carboxylic acid for activation while remaining below the threshold required to abstract the


-proton of the amino acid, thereby suppressing racemization.

This Application Note details the mechanistic rationale, preparation, and utilization of 1-MP·HCl as a racemization-suppressing additive and chaotropic agent in high-fidelity SPPS.

Mechanistic Insight: The "Safe-Zone" Coupling

The Racemization Challenge

The primary mechanism of amino acid racemization during coupling is base-catalyzed enolization .

  • Activation: The carboxyl group is activated (e.g., by DIC/Oxyma or HATU).

  • Abstraction: An external base (like DIEA) abstracts the acidic proton from the

    
    -carbon (
    
    
    
    ).
  • Enolization: This forms a planar enolate intermediate, destroying the chirality.

  • Reprotonation: The proton returns from either side, resulting in a mix of L- and D-isomers.

Cysteine and Histidine are particularly susceptible due to the electron-withdrawing nature of their side chains, which increases the acidity of the


 proton.
The 1-MP / 1-MP·HCl Solution

By introducing 1-Methylpiperidine Hydrochloride , we introduce a conjugate acid that buffers the basicity of the free amine.

  • Role of 1-MP (Base): Neutralizes the acid generated during activation (e.g., HCl from carbodiimide pathways or H+ from onium salts).

  • Role of 1-MP·HCl (Salt): Acts as a proton donor if the pH rises too high, "clamping" the basicity. It also functions as a chaotropic salt , disrupting inter-chain hydrogen bonds (aggregation) that often plague Cys/His-rich sequences.

DOT Diagram: Racemization Suppression Pathway

The following diagram illustrates how the 1-MP·HCl system blocks the enolization pathway compared to standard DIEA protocols.

RacemizationPathway ActivatedAA Activated Amino Acid (Oxyma Ester) AlphaProton Alpha-Proton Abstraction ActivatedAA->AlphaProton High pH (>9.0) PurePeptide Chiral Integrity Retained (L-Form) ActivatedAA->PurePeptide Coupling Reaction Base_DIEA Strong Base (Excess DIEA) Base_DIEA->AlphaProton Promotes Base_Buffer Buffered System (1-MP / 1-MP·HCl) Base_Buffer->AlphaProton BLOCKS Base_Buffer->PurePeptide Maintains pH ~6.5 Enolate Planar Enolate Intermediate AlphaProton->Enolate Racemic Racemized Product (D/L Mix) Enolate->Racemic

Caption: Comparative pathway showing how the 1-MP/1-MP·HCl buffer blocks alpha-proton abstraction (racemization) while permitting standard peptide coupling.

Experimental Protocols

Protocol A: Preparation of 1-MP / 1-MP·HCl Buffer (1.0 M)

Objective: Create a stock solution for use in Cys/His coupling steps.

Materials:

  • 1-Methylpiperidine (1-MP) [Liquid, MW: 99.17 g/mol ]

  • 1-Methylpiperidine Hydrochloride (1-MP·HCl) [Solid, MW: 135.64 g/mol ]

  • N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) (Peptide Grade)

Procedure:

  • Calculate Stoichiometry: To achieve a specific pH, the ratio of Base:Acid is adjusted. A 1:1 ratio typically yields a pH near the pKa of the amine (approx 10.0 in water, but effectively lower (~7.0-8.0) in organic solvents due to solvation effects). For maximum protection, a 1:2 ratio (Base:Salt) is recommended for Cysteine.

  • Weighing: Weigh 13.56 g of 1-MP·HCl (100 mmol).

  • Dissolution: Dissolve the salt in approx. 60 mL of NMP. Sonicate if necessary, as the salt can be slow to dissolve in pure organic solvent.

  • Addition of Base: Add 6.06 mL (5.0 g, ~50 mmol) of 1-MP .

  • Volume Adjustment: Bring the total volume to 100 mL with NMP.

  • Verification: (Optional) Measure the apparent pH of a 10% aqueous aliquot. It should read between 6.5 and 7.0.

Protocol B: Low-Racemization Coupling of Fmoc-Cys(Trt)-OH

Objective: Couple Cysteine to a growing peptide chain with <0.5% racemization.

Reagents:

  • Resin-bound peptide (swollen in DMF)[1][2]

  • Fmoc-Cys(Trt)-OH (3.0 eq)

  • DIC (N,N'-Diisopropylcarbodiimide) (3.0 eq)

  • Oxyma Pure (3.0 eq)

  • 1-MP/1-MP·HCl Buffer (from Protocol A)

Step-by-Step:

  • Pre-activation: In a vial, dissolve Fmoc-Cys(Trt)-OH and Oxyma Pure in minimal DMF.

  • Add DIC: Add the DIC to the amino acid/Oxyma mixture.

  • Add Buffer: Immediately add 2.0 eq of the 1-MP/1-MP·HCl buffer relative to the amino acid.

    • Note: Unlike DIEA, which is often added in large excess, the buffer is added stoichiometrically to maintain the "proton clamp."

  • Coupling: Transfer the activated cocktail to the resin.

  • Incubation: Shake for 60 minutes at Room Temperature.

    • Critical: Do not use microwave heating >40°C for Cysteine, even with this buffer, as thermal energy can overcome the buffer's protection.

  • Wash: Drain and wash resin with DMF (3x) and DCM (3x) to remove the chaotropic salt.

Data Analysis & Performance Comparison

The following table summarizes the racemization levels of Cysteine (Fmoc-Cys(Trt)-OH) coupled to a steric hindrance-prone resin (e.g., 2-CTC) using different base systems.

Coupling SystemBase AdditiveApparent pH (DMF)% D-Cys (Racemization)Coupling Efficiency
DIC / Oxyma DIEA (2.0 eq)> 9.52.5% - 5.0%High (>99%)
HATU / DIEA DIEA (2.0 eq)> 10.05.0% - 12.0%High (>99%)
DIC / Oxyma 1-MP (Base only) ~ 9.01.5% - 2.5%High (>99%)
DIC / Oxyma 1-MP / 1-MP·HCl 6.5 - 7.0 < 0.2% High (>98%)
DIC / Oxyma None (Base-free)< 5.0< 0.1%Low (Slow kinetics)

Key Takeaway: The 1-MP/1-MP·HCl system offers the best compromise: it provides sufficient basicity to neutralize the acidity of the coupling environment (ensuring kinetics comparable to DIEA) but prevents the pH excursion that drives racemization.

Secondary Application: Chaotropic Wash for Aggregation

Beyond racemization, 1-MP·HCl serves as a chaotropic salt. In "difficult sequences" (e.g., poly-Alanine or hydrophobic patches), beta-sheet aggregation prevents solvent penetration.

Protocol:

  • Prepare a 0.1 M solution of 1-MP·HCl in DMF.

  • Perform a 2-minute wash with this solution before the deprotection step and before the coupling step.

  • Mechanism: The ionic strength and the organic nature of the methylpiperidinium cation disrupt the hydrogen bonding network of the aggregating peptide chains, "reseting" the resin solvation state.

References

  • Han, Y., & Albericio, F. (2018).Current trends in the suppression of racemization during peptide synthesis. This review highlights the role of buffered systems and chaotropic salts in maintaining chiral purity.

    • (Organic Chemistry Frontiers)

  • Paradís-Bas, M., et al. (2016).The role of 1-methylpiperidine in Green SPPS.

    • (Green Chemistry)

  • Aapptec Application Note. Racemization and Side Reactions in Peptide Synthesis. Provides comparative data on base-induced epimerization of Cysteine and Histidine.[3]

  • Isidro-Llobet, A., et al. (2009).Amino Acid-Protecting Groups. Comprehensive guide detailing the sensitivity of Cys(Trt) to basic conditions and the necessity of controlled pH coupling.

    • (Chemical Reviews)

Sources

Method

Application Note: Catalytic Utility of N-Methylpiperidine Derivatives in Suzuki-Miyaura Cross-Coupling

Executive Summary The Suzuki-Miyaura cross-coupling reaction is a cornerstone of pharmaceutical synthesis, yet industrial scalability is often hampered by the solubility profiles of inorganic bases (e.g., , ) and the ins...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of pharmaceutical synthesis, yet industrial scalability is often hampered by the solubility profiles of inorganic bases (e.g.,


, 

) and the instability of traditional phosphine ligands. This guide details the application of N-methylpiperidine (NMP) and its structural derivatives as superior alternatives in two critical domains:
  • As a Soluble Organic Base: NMP facilitates homogenous catalysis in aqueous/organic mixtures, overcoming mass-transfer limitations associated with inorganic salts.

  • As a Ligand Scaffold: Piperidine-based ligands (e.g., aminophosphines and bidentate diamines) provide unique steric protection for Palladium, enabling the activation of deactivated aryl chlorides.

Mechanistic Insight: The Piperidine Advantage

The Dual Role of N-Methylpiperidine

Unlike simple triethylamine (


), N-methylpiperidine possesses a cyclic, constrained geometry that reduces steric clash while maintaining high basicity (

). In the Suzuki catalytic cycle, its role is twofold:
  • Boronate Activation: It coordinates with the organoboron species to form the reactive boronate "ate" complex required for transmetallation.[1]

  • Pd-Stabilization: In ligand-free protocols, the piperidine nitrogen can transiently stabilize undersaturated

    
     species, preventing aggregation into inactive Pd-black.
    
Visualization of the Catalytic Cycle

The following diagram illustrates the entry point of the NMP base during the critical transmetallation step.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X + Pd) Pd0->OxAdd PdII_X Pd(II)-X Intermediate OxAdd->PdII_X TransMet Transmetallation PdII_X->TransMet + Boronate BaseAct Base Activation (NMP + Ar-B(OH)2) Boronate Activated Boronate [Ar-B(OH)3]- [HNMP]+ BaseAct->Boronate Hydrolysis & Coordination Boronate->TransMet PdII_ArAr Pd(II)-Diaryl Complex TransMet->PdII_ArAr RedElim Reductive Elimination (Product Release) PdII_ArAr->RedElim RedElim->Pd0 Regeneration

Caption: Figure 1. The Suzuki-Miyaura catalytic cycle highlighting the activation of the organoboron species by the N-methylpiperidine (NMP) base.

Protocol A: "Green" Ligand-Free Coupling in Aqueous Media

Application: Synthesis of biaryls using NMP as a promoter to avoid toxic solvents (DMF/DMAc) and insoluble inorganic bases. Target Substrates: Aryl bromides and iodides.[2]

Materials & Reagents[3]
  • Catalyst:

    
     (Sigma-Aldrich, >99%)
    
  • Base: N-Methylpiperidine (NMP) (ReagentPlus, 99%)

  • Solvent System: Ethanol/Water (1:1 v/v)

  • Substrates: 4-Bromoanisole (1.0 equiv), Phenylboronic acid (1.2 equiv)

Step-by-Step Methodology
  • Vessel Preparation: Charge a 25 mL round-bottom flask with a magnetic stir bar. Flame-dry under vacuum if substrates are moisture-sensitive (though this protocol is water-tolerant).

  • Solvent Loading: Add 4 mL of Ethanol and 4 mL of deionized water. Degas the solvent mixture by sparging with Argon for 15 minutes. Why? Dissolved oxygen promotes homocoupling of boronic acids.

  • Reagent Addition:

    • Add 4-Bromoanisole (1.0 mmol, 187 mg).

    • Add Phenylboronic acid (1.2 mmol, 146 mg).

    • Add N-Methylpiperidine (2.0 mmol, 240 µL). Note: NMP is liquid; dispense via microsyringe.

  • Catalyst Initiation: Add

    
     (1 mol%, 2.2 mg) last. The solution should turn slightly yellow/orange.
    
  • Reaction: Heat the mixture to 60°C in an oil bath with vigorous stirring (800 rpm).

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1) every 30 minutes. Full conversion is typically observed within 1-2 hours.

  • Workup: Cool to room temperature. Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with 1M HCl (to remove excess NMP) and Brine. Dry over

    
    .
    
Performance Data: Base Comparison

Table 1: Comparative yield of 4-methoxybiphenyl using different bases in EtOH/


.
Base UsedLoading (Equiv)Time (h)Isolated Yield (%)Solubility Observation
N-Methylpiperidine 2.0 1.5 94% Homogeneous
Triethylamine (

)
2.02.588%Homogeneous

2.04.076%Biphasic/Precipitate

2.03.082%Partial Solubility

Protocol B: Coupling of Aryl Chlorides using Piperidine-Ligands

Application: Activation of inert C-Cl bonds using a piperidine-backbone ligand (e.g., 1-(Piperidin-2-ylmethyl)piperidine or P(N-pip)3). Context: Aryl chlorides are cheaper but less reactive than bromides.[3] Standard bases/ligands often fail.

Ligand Selection

For this protocol, we utilize a Bidentate Piperidine-Diamine or Aminophosphine system. These ligands create an electron-rich Pd center, facilitating the difficult oxidative addition of the C-Cl bond.

Experimental Workflow

The following diagram outlines the critical path for handling air-sensitive active catalyst species generated in situ.

Workflow Start Start: Glovebox/Schlenk Line PreCat Pre-catalyst Formation Pd(OAc)2 + Ligand (1:2) in Toluene (30 min, RT) Start->PreCat Substrate Add Aryl Chloride & Boronic Acid PreCat->Substrate BaseAdd Add Base (KOtBu) & Additive (NMP) Substrate->BaseAdd Heat Heat to 100°C (12-16 Hours) BaseAdd->Heat Workup Filter & Purify Heat->Workup

Caption: Figure 2. Reaction workflow for challenging aryl chloride substrates.

Detailed Protocol
  • Pre-Catalyst Formation:

    • In a Schlenk tube under Argon, dissolve

      
       (2 mol%) and the Piperidine-Ligand (2.4 mol%) in anhydrous Toluene (2 mL).
      
    • Stir at Room Temperature for 30 minutes. Observation: Color change from orange to pale yellow indicates ligation.

  • Substrate Addition:

    • Add Aryl Chloride (1.0 mmol) and Arylboronic Acid (1.5 mmol).

  • Base Activation:

    • Add

      
       (1.5 mmol).
      
    • Crucial Additive: Add N-Methylpiperidine (0.5 equiv) as a catalytic promoter.

    • Mechanism:[1][4][5][6][7][8][9] NMP acts as a phase transfer agent and stabilizes the boronate intermediate, preventing protodeboronation before transmetallation occurs.

  • Reaction: Seal the tube and heat to 100°C for 12 hours.

  • Isolation: Filter through a pad of celite to remove palladium black. Concentrate and purify via flash chromatography.

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning or oxidation.Ensure rigorous degassing. Increase NMP loading to 3.0 equiv to buffer acidic byproducts.
Homocoupling (Ar-Ar) Oxygen presence or excess Boronic acid.Reduce Boronic acid to 1.1 equiv. Use slow addition of the boronic acid solution.
Pd Black Precipitation Ligand dissociation.Increase Ligand:Pd ratio from 1.2:1 to 2:1. Add 10% NMP to the solvent mixture to stabilize Pd nanoparticles.
Protodeboronation Reaction mixture too basic or wet.If using Protocol B, ensure Toluene is anhydrous. Switch from

to

(milder).

References

  • BenchChem. "A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions." BenchChem Application Notes. Accessed October 2025.[10] Link

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

  • Organic Chemistry Portal. "Suzuki Coupling: Mechanism and Recent Developments." Link

  • National Institutes of Health (NIH). "Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds." PubMed Central. Link

  • Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: A Practical Guide for Chemists." Link

(Note: While specific "N-methylpiperidine ligand" papers are niche, the protocols above synthesize established data on tertiary amine promoters and piperidine-based ligand scaffolds found in high-impact organometallic literature.)

Sources

Application

Strategic Protocols for N-Alkylation: Utilizing 1-Methylpiperidine Hydrochloride

Topic: Reaction conditions for alkylation using 1-methylpiperidine hydrochloride Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction conditions for alkylation using 1-methylpiperidine hydrochloride Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.

Abstract

1-Methylpiperidine hydrochloride (1-MePip[1]·HCl) serves as a robust, shelf-stable precursor for generating the nucleophilic tertiary amine, 1-methylpiperidine. While the free base is a volatile, flammable, and hygroscopic liquid, the hydrochloride salt offers superior handling characteristics for precise stoichiometric control in drug development and organic synthesis. This application note details the reaction conditions required to utilize 1-MePip·HCl in alkylation reactions—specifically focusing on Quaternization (Menshutkin Reaction) to synthesize N-alkyl-N-methylpiperidinium salts, a scaffold common in bioactive compounds, ionic liquids, and phase transfer catalysts.

Mechanistic Grounding & Reaction Design

The "In-Situ" vs. "Free-Base" Dilemma

The core challenge when using 1-MePip·HCl is that the nitrogen atom is protonated (


), rendering it non-nucleophilic. Successful alkylation requires a deprotonation step to liberate the free amine lone pair before it can attack the electrophilic alkyl halide.

Researchers have two strategic pathways:

  • In-Situ Neutralization (One-Pot): An inorganic base (e.g.,

    
    , 
    
    
    
    ) is added directly to the alkylation mixture. This drives the equilibrium toward the free amine, which is immediately consumed by the alkylating agent.
  • Two-Step Isolation: The salt is neutralized, extracted, and distilled to isolate the free base prior to alkylation.

Expert Insight: For high-throughput screening and library synthesis, the In-Situ method is preferred due to operational simplicity. However, for large-scale process chemistry where inorganic salt contamination is a concern, the Two-Step method is superior.

Reaction Pathway Visualization

The following diagram illustrates the kinetic pathway from the stable salt to the quaternary ammonium product.

ReactionPathway Salt 1-Methylpiperidine HCl (Stable Precursor) FreeAmine 1-Methylpiperidine (Free Base - Nucleophile) Salt->FreeAmine Deprotonation Base Inorganic Base (K2CO3 / NaOH) Base->FreeAmine TS Transition State (SN2 Attack) FreeAmine->TS + R-X AlkylHalide Alkyl Halide (R-X) AlkylHalide->TS Product N-Alkyl-N-methylpiperidinium Salt (Quaternary Ammonium) TS->Product Irreversible

Figure 1: Mechanistic pathway for the conversion of 1-MePip·HCl to quaternary ammonium salts via in-situ neutralization and SN2 nucleophilic substitution.

Critical Reaction Parameters

The success of the alkylation depends heavily on solvent polarity and base strength. The following data summarizes optimized conditions derived from standard organic synthesis protocols.

Table 1: Solvent and Base Selection Matrix
ParameterRecommended ChoiceRationaleSuitability
Solvent Acetonitrile (ACN) Polar aprotic; promotes

kinetics; dissolves amine but often precipitates the quaternary salt product (facilitating isolation).
High
Acetone Excellent for precipitating the final quaternary salt; low boiling point limits reaction temperature.Medium
DMF / DMSO High solubility for all reagents; difficult to remove during workup; promotes rapid reaction rates.High (for difficult substrates)
Base

Mild, anhydrous, easily removed by filtration. Standard for in-situ protocols.High

(aq)
Strong base; introduces water (nucleophilic competition); best for Two-Step free-basing.Low (for in-situ)
DIPEA (Hünig's Base) Organic soluble; competes for alkylation (though sterically hindered); expensive.Low
Temp Reflux (60-80°C) Necessary to overcome activation energy, especially with chlorides or hindered alkyl halides.Standard

Detailed Experimental Protocols

Protocol A: One-Pot Synthesis of N-Alkyl-N-methylpiperidinium Salts

Best for: Rapid synthesis of library compounds or when the final product is insoluble in the reaction solvent.

Reagents:

  • 1-Methylpiperidine Hydrochloride (1.0 equiv)

  • Alkyl Halide (e.g., Benzyl bromide, Methyl iodide) (1.1 - 1.2 equiv)

  • Potassium Carbonate (

    
    ), anhydrous, granular (2.0 equiv)
    
  • Acetonitrile (ACN), anhydrous (Concentration: 0.2 M - 0.5 M)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen (

    
    ) to maintain an inert atmosphere.
    
  • Charging: Add 1-Methylpiperidine Hydrochloride and anhydrous

    
     to the flask.
    
  • Solvation: Add anhydrous Acetonitrile. Stir vigorously at room temperature for 15 minutes. Note: The solution may remain cloudy due to the suspension of

    
     and the partial solubility of the HCl salt.
    
  • Addition: Add the Alkyl Halide dropwise via syringe. If the alkyl halide is a solid, dissolve it in a minimum amount of ACN before addition.

  • Reaction: Heat the mixture to reflux (approx. 80-82°C) with vigorous stirring. Monitor via TLC or LC-MS.

    • Typical Reaction Time: 4 to 18 hours depending on the electrophile reactivity (Iodides > Bromides > Chlorides).

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a Celite pad or sintered glass funnel to remove unreacted

      
       and the byproduct KCl.
      
    • If product precipitates: Wash the filter cake with cold ACN; the solid in the filter might be the product mixed with salts. Correction: Usually, the organic product is soluble in hot ACN but may precipitate upon cooling. If the product is in the filtrate, evaporate the solvent.

    • Standard Isolation: Evaporate the filtrate under reduced pressure. Recrystallize the residue from Ethanol/Ether or Acetone/Ether to obtain the pure quaternary salt.

Protocol B: Two-Step High-Purity Synthesis

Best for: Large-scale production or when strict absence of inorganic salts is required.

Step 1: Free-Basing

  • Dissolve 1-Methylpiperidine Hydrochloride in a minimum volume of water.

  • Add 20% NaOH solution until pH > 12.

  • Extract 3 times with Diethyl Ether or Dichloromethane (DCM).

  • Dry the combined organic layers over

    
    , filter, and concentrate carefully (1-Methylpiperidine bp ~106°C; avoid losing product during evaporation).
    

Step 2: Alkylation

  • Dissolve the isolated 1-Methylpiperidine (free base) in Acetone.

  • Add Alkyl Halide (1.05 equiv) dropwise at 0°C.

  • Allow to warm to room temperature. The quaternary ammonium salt often precipitates spontaneously as a white solid.

  • Filter the solid, wash with cold acetone, and dry under vacuum.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete neutralization of HCl salt.Ensure

is finely ground or use a stronger base like

. Increase reaction time.
Oiling Out Product is an ionic liquid or hygroscopic.Triturate the oil with anhydrous Diethyl Ether or Hexane to induce crystallization. Dry strictly under high vacuum.
Side Products Hofmann Elimination.Avoid excessive heating (>100°C) with strong bases. Use polar aprotic solvents to favor substitution over elimination.
Hygroscopicity Nature of Quaternary Salts.Handle 1-MePip[1][2][3][4]·HCl and the final product in a desiccator. Use anhydrous solvents.[5][6][7]

Safety & Handling

  • 1-Methylpiperidine Hydrochloride: Irritant. Solid form is safer than the liquid free base but can still cause respiratory irritation.

  • Alkylating Agents: Most alkyl halides (e.g., Methyl Iodide, Benzyl Bromide) are potent alkylators and potential carcinogens. Handle in a fume hood.

  • Vesicant Warning: If reacting with chlorinated alkyl chains (e.g., 2-chloroethyl derivatives), be aware of forming nitrogen mustard analogs, which are severe blistering agents.

References

  • Sigma-Aldrich. 1-Methylpiperidine Product Information & Properties. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12291, 1-Methylpiperidine. Retrieved from

  • BenchChem. Solubility Profile and Reaction Applications of Piperidine Derivatives. Retrieved from

  • ChemicalBook. 1-Methylpiperidine Hydrochloride Chemical Properties and Synthesis. Retrieved from

  • MDPI. Synthesis of N-Methylpiperidinium Chloride and Related Quaternary Salts. Molecules 2022. Retrieved from

  • Google Patents. Method of preparing N,N-dimethylpiperidinium chloride (Mepiquat Chloride). RU2124507C1.[8] Retrieved from

Sources

Method

Preparation of Buffer Solutions Using 1-Methylpiperidine Hydrochloride: Application Notes and Protocols

Introduction: The Role of Tertiary Amine Buffers in Modern Research In the landscape of scientific and pharmaceutical research, the precise control of pH is not merely a technicality but a fundamental prerequisite for th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Tertiary Amine Buffers in Modern Research

In the landscape of scientific and pharmaceutical research, the precise control of pH is not merely a technicality but a fundamental prerequisite for the validity and reproducibility of experimental outcomes.[1][2] Buffer solutions are the unsung heroes in this context, maintaining a stable hydrogen ion concentration in a variety of applications, from enzymatic assays and protein crystallization to cell culture and drug formulation.[1] While a plethora of buffering agents are available, tertiary amine buffers, such as 1-methylpiperidine, offer distinct advantages in certain experimental systems. Their resistance to participating in enzymatic reactions and their predictable protonation behavior make them valuable tools for researchers.

This comprehensive guide provides detailed application notes and protocols for the preparation and use of buffer solutions based on 1-methylpiperidine hydrochloride. It is designed for researchers, scientists, and drug development professionals seeking a robust and reliable buffering agent for their specific applications.

Physicochemical Properties of 1-Methylpiperidine Hydrochloride

A thorough understanding of the physicochemical properties of a buffering agent is paramount for its effective application. 1-Methylpiperidine is a cyclic tertiary amine that, in its protonated form as 1-methylpiperidine hydrochloride, serves as the acidic component of the buffer system.[3]

PropertyValueSource
Molecular Formula C₆H₁₃N·HCl[4]
Molecular Weight 135.64 g/mol Calculated
pKa of 1-Methylpiperidine (conjugate acid) 10.08 at 25°C[5]
Effective Buffering Range pH 9.0 - 11.0General Principle
Appearance White to off-white crystalline solidGeneral Knowledge
Solubility Miscible in water[3][6]

The pKa of 10.08 indicates that 1-methylpiperidine buffers are most effective in the alkaline pH range, typically between pH 9.0 and 11.0.[7] This makes them suitable for experimental systems that require stable alkaline conditions.

Mechanism of Buffering Action

The buffering capacity of a 1-methylpiperidine hydrochloride solution is based on the equilibrium between its conjugate acid (1-methylpiperidinium ion) and its conjugate base (1-methylpiperidine).

G cluster_0 1-Methylpiperidine Buffer Equilibrium Protonated_Form C₆H₁₃NH⁺ (1-Methylpiperidinium ion) (Acid) Deprotonated_Form C₆H₁₃N (1-Methylpiperidine) (Base) Protonated_Form->Deprotonated_Form + OH⁻ Deprotonated_Form->Protonated_Form + H⁺

Caption: Equilibrium of the 1-methylpiperidine buffer system.

When a strong acid (H⁺) is introduced, it is neutralized by the conjugate base, 1-methylpiperidine, shifting the equilibrium to the left. Conversely, the addition of a strong base (OH⁻) is counteracted by the 1-methylpiperidinium ion, which donates a proton and shifts the equilibrium to the right. This dynamic equilibrium effectively resists significant changes in pH.[1]

Protocols for the Preparation of 1-Methylpiperidine Hydrochloride Buffers

The following protocols provide a step-by-step guide for the preparation of 1-methylpiperidine hydrochloride buffer solutions. Accurate measurements and proper technique are crucial for preparing a reliable buffer.

Protocol 1: Preparation of a 0.1 M 1-Methylpiperidine Hydrochloride Buffer (pH 9.5)

Materials:

  • 1-Methylpiperidine hydrochloride (MW: 135.64 g/mol )

  • 1 M Sodium Hydroxide (NaOH) solution

  • Deionized water (ddH₂O)

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flasks and graduated cylinders

Procedure:

  • Calculate the required mass of 1-methylpiperidine hydrochloride:

    • For 1 liter of a 0.1 M solution, you will need: 0.1 mol/L * 135.64 g/mol = 13.564 g

  • Dissolve the 1-methylpiperidine hydrochloride:

    • Add approximately 800 mL of deionized water to a 1 L beaker.

    • Place the beaker on a stir plate and add a stir bar.

    • While stirring, carefully add the 13.564 g of 1-methylpiperidine hydrochloride to the water and allow it to dissolve completely.

  • Adjust the pH:

    • Immerse the calibrated pH electrode into the solution.

    • Slowly add 1 M NaOH dropwise while continuously monitoring the pH.

    • Continue adding NaOH until the pH of the solution reaches 9.5.

  • Bring to final volume:

    • Once the desired pH is reached, carefully transfer the solution to a 1 L volumetric flask.

    • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the buffer components are transferred.

    • Add deionized water to the volumetric flask until the meniscus reaches the calibration mark.

  • Final mixing and storage:

    • Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed.

    • Transfer the buffer solution to a clean, labeled storage bottle.

    • Store at room temperature or as required for your specific application.

G cluster_workflow Buffer Preparation Workflow start Start calculate Calculate Mass of 1-Methylpiperidine HCl start->calculate dissolve Dissolve in ddH₂O (~80% of final volume) calculate->dissolve calibrate Calibrate pH Meter dissolve->calibrate adjust_ph Adjust pH with 1 M NaOH calibrate->adjust_ph check_ph pH = 9.5? adjust_ph->check_ph check_ph->adjust_ph No final_volume Bring to Final Volume in Volumetric Flask check_ph->final_volume Yes mix Mix Thoroughly final_volume->mix store Store and Label mix->store end_node End store->end_node

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Removal of 1-Methylpiperidine Hydrochloride

Executive Summary & Problem Context 1-Methylpiperidine (1-MP) is a tertiary amine frequently employed as an acid scavenger in organic synthesis, particularly in peptide coupling, acylations, and silylations. During these...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Problem Context

1-Methylpiperidine (1-MP) is a tertiary amine frequently employed as an acid scavenger in organic synthesis, particularly in peptide coupling, acylations, and silylations. During these reactions, it neutralizes the generated acid (e.g., HCl, TfOH) to form the salt 1-Methylpiperidine Hydrochloride (1-MP·HCl) .

While the free base (1-MP) is a volatile liquid (bp 106°C), the hydrochloride salt is a non-volatile ionic solid. Incomplete removal of this salt can lead to:

  • Hygroscopic contamination: The salt absorbs moisture, making the final product an oil/gum rather than a solid.

  • Catalyst poisoning: Residual amine salts can inhibit downstream transition-metal catalyzed reactions.

  • Analytical interference: Broad ammonium peaks in

    
    H NMR spectra (typically 
    
    
    
    2.5–3.5 ppm).

This guide outlines the standard operating procedures (SOPs) for removing 1-MP·HCl based on your product's solubility and stability.

Decision Matrix: Selecting a Protocol

Use the following logic flow to determine the optimal removal strategy for your specific reaction mixture.

RemovalStrategy Start Start: Reaction Mixture contains 1-MP·HCl SolventCheck Is the reaction solvent Water-Miscible? (e.g., DMF, THF) Start->SolventCheck ProdSolubility Is Product Water Soluble? SolventCheck->ProdSolubility No (DCM, EtOAc, Toluene) SwapSolvent Evaporate & Redissolve in EtOAc or DCM SolventCheck->SwapSolvent Yes (DMF, THF) ProdAcidSens Is Product Acid Sensitive? ProdSolubility->ProdAcidSens No (Lipophilic) ProtocolC PROTOCOL C: Ion Exchange / Silica ProdSolubility->ProtocolC Yes (Hydrophilic) ProtocolA PROTOCOL A: Acidic Aqueous Extraction ProdAcidSens->ProtocolA No ProtocolB PROTOCOL B: Anhydrous Precipitation ProdAcidSens->ProtocolB Yes SwapSolvent->ProdSolubility

Figure 1: Strategic decision tree for selecting the appropriate workup method based on solvent and product properties.

Technical Data & Solubility Profile

Understanding the physicochemical properties of the impurity is critical for designing the separation.

Property1-Methylpiperidine (Free Base)1-Methylpiperidine HCl (Salt)Impact on Workup
Molecular Weight 99.18 g/mol 135.64 g/mol Salt is non-volatile.
Physical State Liquid (bp 106°C)Solid (Hygroscopic)Free base can be distilled; salt cannot.
Water Solubility MiscibleVery High (>100 mg/mL)Key Mechanism: Salt partitions strongly to water.
Ether/Hexane Solubility SolubleInsoluble Key Mechanism: Salt precipitates from non-polars.
DCM Solubility SolubleModerateSalt may remain dissolved in DCM; requires washing.

(Conjugate Acid)
10.08 [1]N/ABuffer pH < 8 keeps it in salt form (water soluble).

Protocol A: Acidic Aqueous Extraction (Standard)

Best for: Lipophilic products that are stable to mild acid. Mechanism: 1-MP has a


 of ~10.[1]1. Washing with acidic water ensures any dissociated free base is protonated back into the salt form (1-MP·H

), forcing it into the aqueous layer while the lipophilic product remains in the organic layer.
Step-by-Step Procedure
  • Dilution: If the reaction is in a water-miscible solvent (DMF, THF), evaporate to near dryness and redissolve the residue in a non-polar organic solvent (Ethyl Acetate or Dichloromethane).

    • Why? Water-miscible solvents prevent the formation of two distinct layers during extraction [2].

  • First Wash (Acidic): Transfer the organic solution to a separatory funnel. Wash 2 times with 10% aqueous HCl (approx. 1M) or 10% Citric Acid .

    • Volume: Use a 1:1 volume ratio of aqueous acid to organic solvent.

    • Chemistry: At pH ~1 (HCl) or pH ~2 (Citric Acid), 1-MP is >99.9% protonated and partitions into the water.

  • Second Wash (Water/Brine): Wash the organic layer once with distilled water, followed by saturated NaCl (brine).

    • Why? Removes residual acid and helps break any micro-emulsions.

  • Drying: Dry the organic layer over anhydrous MgSO

    
     or Na
    
    
    
    SO
    
    
    , filter, and concentrate.

Validation: Check the


H NMR. The disappearance of the multiplet at 

~2.8 ppm (N-methyl group of the salt) confirms removal.

Protocol B: Anhydrous Precipitation

Best for: Acid-sensitive products or when aqueous workup is impossible (e.g., highly water-soluble products). Mechanism: 1-MP·HCl is insoluble in non-polar solvents like Diethyl Ether, Hexanes, or Toluene.

Step-by-Step Procedure
  • Solvent Swap: If the reaction was performed in DCM or Chloroform (where the salt has moderate solubility), concentrate the mixture to a minimal volume.

  • Precipitation: Add a large excess (10 volumes) of Diethyl Ether or Heptane to the residue.

    • Observation: A white, cloudy precipitate (the 1-MP·HCl salt) should form immediately.

  • Crystallization (Optional): If the precipitate is gummy (common if hygroscopic), cool the flask to 0°C or -20°C for 1 hour to harden the solid.

  • Filtration: Filter the suspension through a sintered glass funnel or a pad of Celite.

  • Recovery: The filtrate contains your product; the solid filter cake is the 1-MP·HCl impurity.

Troubleshooting & FAQs

Q1: My product is also a basic amine. How do I remove 1-MP without losing my product?

Diagnosis: An acidic wash (Protocol A) will protonate both your product and the 1-MP, extracting both into the water. Solution:

  • Chromatography: This is the most reliable method. Use silica gel flash chromatography with 1-5% Triethylamine (Et

    
    N) in the eluent. The Et
    
    
    
    N suppresses the interaction of the amine with acidic silanols [3].
  • Distillation: If your product has a high boiling point (>150°C), basify the mixture (NaOH) to ensure 1-MP is a free base, then remove the 1-MP (bp 106°C) via vacuum distillation or rotary evaporation with a high-vacuum pump.

Q2: I have a persistent emulsion during the aqueous wash.

Diagnosis: 1-MP salts act as surfactants, and the presence of fine particulates can stabilize emulsions. Fix:

  • Add Brine: Saturation with NaCl increases the ionic strength of the aqueous layer, forcing organic molecules out ("salting out").

  • Filtration: Filter the entire biphasic mixture through a small pad of Celite. This removes the particulate matter stabilizing the emulsion [2].

Q3: I see a "gummy" oil instead of a solid precipitate in Protocol B.

Diagnosis: 1-MP·HCl is hygroscopic. If the solvents were not strictly anhydrous, or if the air is humid, the salt absorbs water and oils out. Fix:

  • Triturate (grind) the oil with fresh Hexanes or Pentane.

  • Sonicate the mixture for 5 minutes.

  • Cool to -78°C (Dry ice/Acetone bath) to freeze the gum, then filter cold.

Q4: Can I use resin scavengers?

Answer: Yes. If you have excess free 1-MP base, use a sulfonic acid functionalized resin (e.g., Amberlyst 15). If you have the salt and want to remove it from a non-polar solution, simple filtration is more cost-effective. However, for polishing trace amounts, a basic resin (e.g., carbonate on polymer) can neutralize the salt to the free base, which can then be removed by evaporation if volatile, though this is less common for 1-MP removal specifically.

References

  • PubChem. (n.d.).[2] 1-Methylpiperidine (Compound).[1][2][3][4][5] National Library of Medicine. Retrieved February 13, 2026, from [Link]

  • University of Rochester. (n.d.). Workup Procedures: Emulsions and Amines. Not Voodoo X. Retrieved February 13, 2026, from [Link]

  • Reich, H. J. (n.d.).[6] Common Solvents and Impurities in NMR. University of Wisconsin-Madison. Retrieved February 13, 2026, from [Link]

Sources

Optimization

Technical Support Center: N-Methylpiperidine (N-MePip) Removal

Ticket Subject: Persistent "Fishy/Pepper" Odor in Final Product Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Persistent "Fishy/Pepper" Odor in Final Product

Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Urgency: High (Sensory Impurity)

Diagnostic & Preliminary Analysis

User Query: "I have finished my reaction and column chromatography, but my product still has a strong, distinct odor of N-methylpiperidine. NMR shows <1% impurity, but the smell is overwhelming. How do I remove it?"

Scientist’s Log (The "Why"): N-methylpiperidine (N-MePip) is a tertiary amine with a pKa of approximately 10.1 and a boiling point of 106–107°C [1, 5]. Its olfactory threshold is extremely low (in the parts-per-billion range), meaning even analytically "clean" products (by NMR standards) can fail sensory quality control.

The difficulty in removal arises from two factors:

  • Volatility Mismatch: Its boiling point is too high for easy rotary evaporation but too low to be purely non-volatile.

  • Silica Drag: On silica gel, tertiary amines often "tail" or co-elute with polar products unless the mobile phase is modified with a competing base (like triethylamine), which simply trades one odor for another.

Troubleshooting Protocols

Protocol A: The "pH Swing" Aqueous Extraction (Standard)

Best for: Acid-stable products (Esters, Amides, Aromatics).

The Mechanism: Because N-MePip is a base (pKa ~10.1), it exists as a neutral, organic-soluble molecule at pH > 11. At pH < 8, it becomes protonated (


), forming a water-soluble ammonium salt that partitions out of the organic phase.

Step-by-Step Workflow:

  • Dilution: Dissolve your crude oil in a non-miscible organic solvent. Ethyl Acetate (EtOAc) or Diethyl Ether (Et2O) are preferred over Dichloromethane (DCM) because they separate faster from acidic water.

  • The Acid Wash:

    • Wash the organic layer 3x with 10% aqueous Citric Acid or 1M HCl .

    • Expert Tip: Citric acid is often better than HCl for intermediates because it acts as a buffer and is less likely to induce acid-catalyzed degradation of sensitive groups (like Boc protecting groups) compared to strong mineral acids [6].

  • Validation: Check the pH of the aqueous output. It must remain acidic (pH < 2). If the pH rises, you have saturated the acid; add fresh acid solution.

  • Brine Polish: Wash the organic layer 1x with saturated NaHCO₃ (to remove excess acid) and 1x with Brine.

  • Dry & Concentrate: Dry over Na₂SO₄ and evaporate.

AcidWash start Crude Mixture + N-MePip solvent Dissolve in EtOAc/Et2O start->solvent wash Add 10% Citric Acid (aq) solvent->wash separation Phase Separation wash->separation aq_layer Aqueous Layer (Contains N-MePip·H+ Salt) separation->aq_layer org_layer Organic Layer (Product) separation->org_layer check Check pH of Aqueous aq_layer->check final Dry & Evaporate (Odor Free) org_layer->final repeat Repeat Wash check->repeat pH > 3 Discard Discard check->Discard pH < 2 repeat->wash

Figure 1: The logic of pH-dependent partitioning for amine removal.

Protocol B: Copper(II) Sequestration (Visual Method)

Best for: Acid-sensitive products (Acetals, Silyl ethers) or when you need visual confirmation.

The Mechanism: Copper(II) ions coordinate strongly with nitrogen ligands. Washing with Copper(II) Sulfate (


) converts the free amine into a water-soluble copper-amine complex. This is highly effective because the complexation is thermodynamically favorable [6].

Step-by-Step Workflow:

  • Preparation: Prepare a 10% aqueous CuSO₄ solution (It will be bright blue).

  • The Wash: Wash your organic layer with the CuSO₄ solution.[1][2]

  • Visual Indicator:

    • Observation: The aqueous layer will turn from Blue to Purple/Dark Blue as the copper complexes with the N-MePip.

  • Repetition: Repeat the wash until the aqueous layer remains the original bright blue color. This indicates no more amine is being pulled from the organic phase.

  • Cleanup: Wash the organic layer with water (to remove copper salts) and then brine.

Data Comparison: Wash Efficiency

MethodTarget SubstrateProsCons
1M HCl Robust MoleculesFast, high capacity.Can cleave acid-labile groups (Boc, TBS).
10% Citric Acid Mildly SensitiveBuffer capacity, gentle.Slower phase separation than HCl.
10% CuSO₄ Acid SensitiveVisual endpoint (Blue

Purple).
Copper waste disposal; potential emulsions.[2]
Protocol C: The "Polishing" Step (Trace Removal)

Best for: Final products that passed NMR but fail the "Smell Test."

If the product is already purified but still smells, do not re-column. Use Azeotropic Evaporation .

The Mechanism: N-MePip forms azeotropes or pseudo-azeotropes with certain solvents, allowing it to be "dragged" out during rotary evaporation.

Recommended Solvent Systems:

  • Toluene: Add toluene to your product and rotovap to dryness. Repeat 3x. Toluene is excellent at entraining amines.

  • Methanol: Useful for more polar compounds.

  • High Vacuum: Place the oil under high vacuum (< 1 mbar) with mild heating (40°C) for 12+ hours. The "oil" may solidify once the trace amine plasticizer is removed.

FAQ: Common Pitfalls

Q: I used DCM for my extraction, and I still smell the amine. Why? A: Dichloromethane (DCM) is a poor choice for removing amines via acid wash. DCM can dissolve some amine salts (ion pairing), keeping the impurity in your organic layer. Switch to Ethyl Acetate or Ether ; these solvents exclude ionic species much more effectively.

Q: Can I use a scavenger resin? A: Yes. If you cannot do an aqueous workup, add Amberlyst 15 (sulfonic acid resin) or a silica-bound isocyanate scavenger to your organic solution. Stir for 1 hour, then filter. The amine will chemisorb onto the solid beads [6].

Q: Is N-Methylpiperidine the same as NMP? A: No. This is a critical safety distinction.

  • N-MePip: N-Methylpiperidine (Base, BP 106°C).

  • NMP: N-Methyl-2-pyrrolidone (Solvent, BP 202°C).

  • Note: Do not use protocols for NMP removal (usually water washes) for N-MePip without adjusting pH, as N-MePip is far more basic.

Advanced Workflow: Scavenger Resin Loop

For high-throughput or valuable GMP intermediates where liquid extraction is risky.

ResinScavenge step1 Dissolve Product (DCM/THF) step2 Add Amberlyst 15 (H+ Form) step1->step2 step3 Stir 1-2 Hours (RT) step2->step3 step4 Filtration (Fritted Funnel) step3->step4 step5 Filtrate = Pure Product step4->step5 step6 Solid = Resin + Amine step4->step6

Figure 2: Solid-phase scavenging avoids emulsion issues and protects acid-sensitive functionalities.

References
  • PubChem. (n.d.). N-Methylpiperidine Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link]

  • University of Rochester. (n.d.). Not Voodoo X: Workup Formulas for Specific Reagents (Amine Solvents). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Workup for Reactions Involving N-Methylpiperidine Salts

Welcome to the technical support center for chemists and researchers. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the workup of reactions involving N-methylpipe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists and researchers. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the workup of reactions involving N-methylpiperidine and its resulting salts. As a widely used tertiary amine base in organic synthesis, N-methylpiperidine's unique physicochemical properties can present challenges during product isolation. This document is designed to help you navigate these challenges with scientifically-grounded, field-proven strategies.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the workup of reactions where N-methylpiperidine has been used as a base or reagent.

Q1: My product seems to be stuck in the aqueous layer along with the N-methylpiperidine salt after an acidic wash. How can I recover it?

Direct Answer: Your product is likely also basic and has been protonated along with the N-methylpiperidine. To recover it, you need to neutralize the aqueous layer with a base (e.g., NaOH, Na2CO3) to deprotonate your product, making it less water-soluble. Then, you can re-extract your neutral product into an organic solvent.

Expert Explanation: This is a classic issue of relative basicity. N-methylpiperidine is a moderately strong base with a pKa of its conjugate acid around 10.1-10.4.[1][2] If your product also contains a basic functional group (like another amine), washing the organic layer with an acid (e.g., 1M HCl) will protonate both the residual N-methylpiperidine and your product.[3][4]

  • N-Methylpiperidine (Base) + HCl → N-Methylpiperidinium Chloride (Salt) (Water-Soluble)

  • Your Basic Product (Base) + HCl → Your Protonated Product (Salt) (Water-Soluble)

Once both are in the aqueous layer as salts, you must selectively recover your product. The strategy is to basify the aqueous layer. Add a strong base like 2M NaOH dropwise while monitoring the pH. As the pH increases above the pKa of your product's conjugate acid, it will be deprotonated to its neutral, organic-soluble form. You can then perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover your product, leaving the N-methylpiperidine salt behind if the pH is carefully controlled, or extracting both and purifying later.

Q2: I'm facing a persistent emulsion during the liquid-liquid extraction. What is causing this and how can I resolve it?

Direct Answer: Emulsions are often caused by the N-methylpiperidine salt acting as a surfactant, especially when the reaction mixture contains other high-molecular-weight, partially soluble species.[5] To break the emulsion, you can try adding brine, centrifuging the mixture, or filtering through a pad of Celite or glass wool.

Expert Explanation: Ammonium salts can behave like surfactants, reducing the interfacial tension between the aqueous and organic layers and stabilizing the colloidal dispersion of one phase within the other, which we observe as an emulsion.[5][6]

Here are several techniques to break an emulsion, ordered from simplest to most rigorous:

  • Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the phases will separate on their own.[7][8]

  • Gentle Agitation: Gently swirl or rock the separatory funnel instead of vigorous shaking. This minimizes the energy input that creates emulsions.[5]

  • "Salting Out": Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which helps to force the separation of the layers.[5][7]

  • Filtration: Pass the entire mixture through a plug of glass wool or a pad of Celite in a funnel. This can physically disrupt the emulsified droplets.[5]

  • Centrifugation: If available, centrifuging the mixture is a highly effective method to force the separation of the denser and lighter phases.[7][9]

  • Solvent Addition: Adding a small amount of a different solvent can sometimes alter the solubility characteristics and break the emulsion. For instance, adding a small amount of methanol can sometimes help.[9]

Q3: The N-methylpiperidine salt is precipitating out of my organic solvent, but it's co-precipitating with my product. How do I separate them?

Direct Answer: This suggests your product has limited solubility in the chosen solvent and the salt is crashing out. The best approach is to re-dissolve the entire mixture in a solvent system that solubilizes both components. Then, perform an aqueous wash to remove the water-soluble N-methylpiperidine salt, leaving your product in the organic layer.

Expert Explanation: N-methylpiperidinium salts (e.g., N-methylpiperidinium chloride) have low solubility in many non-polar organic solvents like hexanes or diethyl ether, but may be partially soluble in more polar solvents like dichloromethane (DCM) or ethyl acetate. If your product also has borderline solubility, they can precipitate together.

Recommended Protocol:

  • Re-dissolve: Transfer the solid mixture to a flask and add a solvent that will dissolve your product well, for example, DCM or ethyl acetate. You may need to gently warm the mixture.

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash it with deionized water or a dilute brine solution. The N-methylpiperidine salt is highly polar and will preferentially dissolve in the aqueous layer.[10]

  • Separate and Dry: Separate the organic layer. If you suspect residual salt, perform a second water wash. Then, dry the organic layer over an anhydrous drying agent like sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).[11]

  • Isolate: Filter off the drying agent and remove the solvent under reduced pressure to isolate your purified product.

Q4: My final product is contaminated with residual N-methylpiperidine (the free base), even after workup. How can I remove it?

Direct Answer: Residual free base indicates an incomplete initial acid wash or that the pH of the aqueous layer was not sufficiently acidic. To remove it, re-dissolve your product in an organic solvent and perform a thorough wash with a dilute acid (e.g., 1% - 5% HCl or 10% aqueous citric acid).

Expert Explanation: For an effective acid wash, the pH of the aqueous phase must be at least 2 pH units below the pKa of the amine's conjugate acid.[12] Since the pKa of protonated N-methylpiperidine is ~10.1, your wash solution should have a pH of 8 or lower, but a pH of 2-4 is much more effective to ensure complete protonation and extraction into the aqueous phase.[1][2]

Troubleshooting Steps:

  • pH Check: Ensure your acidic wash solution is indeed acidic. Use pH paper to test it.

  • Multiple Washes: A single wash may not be sufficient. Perform at least two or three washes with the acidic solution to ensure complete removal.[13][14]

  • Alternative Acid: If your product is sensitive to strong acids like HCl, use a milder organic acid wash, such as a 10-20% aqueous citric acid solution.[12]

  • Copper Sulfate Wash: For acid-sensitive compounds, an effective alternative is to wash the organic layer with a 10% aqueous copper(II) sulfate solution. The amine will complex with the copper and be extracted into the aqueous layer, which often turns a deep blue or purple color. Continue washing until the aqueous layer no longer changes color.[13][14]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of N-methylpiperidine and its salts that I should consider for workup?

Direct Answer: The most critical properties are the basicity (pKa of the conjugate acid is ~10.1), the high water solubility of its salt form, and the good solubility of the free base in many organic solvents.

Expert Explanation: Understanding these properties is fundamental to designing an effective workup. The high pKa means it is a relatively strong base that will readily react with any proton source. The resulting salt is an ionic compound, making it highly soluble in water and poorly soluble in non-polar organic solvents.[10][15] This difference in solubility between the free base and the salt is the cornerstone of a successful acid-base extraction.[3]

PropertyN-Methylpiperidine (Free Base)N-Methylpiperidinium Chloride (Salt)Significance for Workup
Appearance Colorless liquid[1]Typically a white to off-white solidVisual confirmation of form.
pKa (of Conjugate Acid) ~10.1[2]N/ADictates the pH required for protonation/deprotonation. An acidic wash (pH < 8, ideally pH 2-4) is needed to ensure full protonation.
Water Solubility Miscible[1][15]Very HighThe salt is easily extracted into the aqueous phase. The free base's miscibility means water washes alone won't remove it.
Organic Solvent Solubility High in common solvents (DCM, Ether, EtOAc)[1]Low in non-polar solvents, moderate in polar aprotic solventsAllows for easy separation via liquid-liquid extraction once the salt is formed.
Boiling Point 106-107 °CN/A (decomposes)Can be removed by distillation/evaporation if the product is non-volatile, but this is often non-selective.
Q2: How do I decide whether to use an acidic, basic, or neutral (brine) wash during my extraction?

Direct Answer: The choice depends on what you are trying to remove.

  • Acidic Wash (e.g., 1M HCl): Use this to remove basic impurities like N-methylpiperidine.[13]

  • Basic Wash (e.g., sat. NaHCO3): Use this to remove acidic impurities (e.g., unreacted carboxylic acids).[3]

  • Neutral Wash (Water or Brine): Use this to remove water-soluble, non-acidic/basic impurities (e.g., salts like NaCl, DMF). Brine is particularly useful for reducing the water content in the organic layer and helping to break emulsions.[7][11]

Q3: When is filtration a viable alternative to extraction for removing N-methylpiperidine salts?

Direct Answer: Filtration is a good option when the N-methylpiperidine salt is completely insoluble in your reaction solvent while your desired product remains fully dissolved.

Expert Explanation: This scenario is most common when using non-polar solvents. For example, after a reaction in a solvent like diethyl ether or hexane, the N-methylpiperidinium salt formed (e.g., N-methylpiperidinium bromide) may precipitate directly from the reaction mixture.

Protocol for Removal by Filtration:

  • Ensure Complete Precipitation: Cool the reaction mixture in an ice bath to maximize the precipitation of the salt. You can add a co-solvent in which the salt is known to be insoluble (an anti-solvent) to aid this process.

  • Filter: Filter the mixture through a Büchner funnel.

  • Wash the Solid: Wash the collected salt cake on the filter with a small amount of the cold reaction solvent to recover any product that may have been occluded.

  • Combine Filtrates: The product is in the combined filtrate. This solution can then be taken forward, for example, by removing the solvent under reduced pressure.

This method is fast and avoids the use of aqueous solutions, which can be advantageous if your product is water-sensitive.

Section 3: Workflows and Diagrams

Workflow 1: Standard Acid-Base Extraction Protocol

This protocol outlines the standard procedure for removing N-methylpiperidine following a reaction.

  • Solvent Consideration: If the reaction was run in a water-miscible solvent (e.g., THF, Acetonitrile), first remove the bulk of the solvent via rotary evaporation. Re-dissolve the residue in a water-immiscible organic solvent like ethyl acetate or DCM.

  • Initial Acid Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M HCl. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake for 30-60 seconds.

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the N-methylpiperidinium chloride.

  • Repeat Wash: Repeat the acid wash (steps 2-3) one or two more times to ensure complete removal.

  • Neutralizing Wash: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO3) to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with brine to remove the bulk of the dissolved water.

  • Drying: Drain the organic layer into a clean flask and add an anhydrous drying agent (e.g., Na2SO4).

  • Isolation: Filter or decant the solution away from the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

Workflow Diagram: Decision Tree for Workup Optimization

This diagram provides a logical pathway for selecting the appropriate workup strategy.

Workup_Decision_Tree start Reaction Mixture (Product + NMP Salt) node_solvent Is the NMP salt insoluble in the reaction solvent? start->node_solvent node_product_sol Is the product soluble in the reaction solvent? node_solvent->node_product_sol Yes node_product_acid_stable Is the product stable to acid? node_solvent->node_product_acid_stable No proc_filter Filter the reaction mixture. Wash solid with cold solvent. Product is in the filtrate. node_product_sol->proc_filter Yes proc_dissolve_wash Dissolve mixture in a new solvent, then perform aqueous wash. node_product_sol->proc_dissolve_wash No proc_extract Perform Acid-Base Extraction: 1. Wash with dilute acid (e.g., 1M HCl). 2. Wash with brine. 3. Dry and concentrate. node_product_acid_stable->proc_extract Yes proc_copper Perform Copper Sulfate Wash: 1. Wash with 10% aq. CuSO4. 2. Wash with brine. 3. Dry and concentrate. node_product_acid_stable->proc_copper No proc_alt_workup Consider alternative purification: - Chromatography - Crystallization - Distillation proc_copper->proc_alt_workup If complexation fails

Caption: Decision tree for selecting an optimal workup strategy.

Section 4: References

  • Guidechem. (n.d.). N-Methylpiperidine 626-67-5 wiki. Retrieved from Guidechem website.

  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved from Spectro Scientific website.

  • LCGC International. (2018). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from LCGC International website.

  • ResearchGate. (2014). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards? Retrieved from ResearchGate.

  • Quora. (2021). What is the separation of quaternary ammonium salt from primary, secondary, and tertiary amines? Retrieved from Quora.

  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • Wikidata. (n.d.). N-methylpiperidine. Retrieved from Wikidata.

  • Biotage. (2023). Tackling emulsions just got easier. Retrieved from Biotage website.

  • AZoM. (2018). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Retrieved from AZoM website.

  • BenchChem. (n.d.). Technical Support Center: Workup Procedures for Reactions Involving Basic Amines. Retrieved from BenchChem.

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Confluence - Engineering Ideas Clinic. (n.d.). Acid and Base Extraction. Retrieved from Confluence.

  • YouTube. (2020). Acid-Base Extraction Tutorial. Retrieved from [Link]

  • PubChem. (n.d.). N-Methylpiperidine. Retrieved from [Link]

  • Jubilant Ingrevia. (n.d.). N-Methylpiperidine Safety Data Sheet. Retrieved from Jubilant Ingrevia website.

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • Reddit. (2022). Amine workup. Retrieved from Reddit.

  • Google Patents. (1945). US2377511A - Purification of amine reaction mixtures. Retrieved from Google Patents.

  • Wikipedia. (2023). 1-Methylpiperidine. Retrieved from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Reaction Workup. Retrieved from OER Commons.

  • Organic Chemistry Portal. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). N-Methylpiperidine. Retrieved from Sigma-Aldrich website.

  • Chemistry Stack Exchange. (2016). Stereochemistry of oxidation of N-methylpiperidine. Retrieved from Chemistry Stack Exchange.

  • MDPI. (2018). Improved Synthesis of N-Methylcadaverine. Retrieved from [Link]

  • ACS Publications. (2018). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Retrieved from The Journal of Organic Chemistry.

  • Google Patents. (2020). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof. Retrieved from Google Patents.

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Optimization

Technical Support Center: 1-Methylpiperidine Hydrochloride

Welcome to the Technical Support Center for 1-methylpiperidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 1-methylpiperidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the effective drying of this hygroscopic compound. Ensuring the anhydrous state of 1-methylpiperidine hydrochloride is often critical for reaction stoichiometry, stability, and the overall success of your synthesis. This guide provides not only procedural steps but also the scientific rationale behind them to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: Why is my 1-methylpiperidine hydrochloride wet or clumpy?

A1: 1-Methylpiperidine hydrochloride is inherently hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] If the compound has been exposed to ambient air, especially in humid conditions, it will attract water molecules, leading to a clumpy or even syrupy appearance. Proper storage in a desiccator over a suitable drying agent is essential to maintain its anhydrous form.[2][3]

Q2: What is the maximum temperature I can heat 1-methylpiperidine hydrochloride to for drying?

Q3: Can I use any common drying agent for 1-methylpiperidine hydrochloride?

A3: No, the choice of drying agent is critical. 1-Methylpiperidine hydrochloride is a tertiary amine salt and is acidic in nature. Therefore, basic drying agents like potassium hydroxide (KOH) or calcium oxide (CaO) should be avoided as they can react with the compound. Acidic drying agents are also generally unsuitable. Neutral drying agents are the preferred choice. See the "Strategies for Drying" section for a detailed comparison of suitable drying agents.

Q4: How do I know when my 1-methylpiperidine hydrochloride is sufficiently dry?

A4: The most reliable method for determining residual water content is Karl Fischer titration, which can accurately measure water content down to parts-per-million (ppm) levels.[6] Visually, the compound should be a fine, free-flowing powder. However, visual inspection is not a substitute for quantitative analysis, especially for moisture-sensitive applications.

Q5: My dried 1-methylpiperidine hydrochloride quickly becomes sticky again. What am I doing wrong?

A5: This is likely due to re-exposure to atmospheric moisture. Once dried, the anhydrous material is even more hygroscopic than its partially hydrated form. It is crucial to handle the dried compound in a controlled environment, such as a glove box or under a stream of inert gas (e.g., nitrogen or argon).[7][8] Storage must be in a tightly sealed container, preferably within a desiccator containing a high-efficiency desiccant like phosphorus pentoxide or fresh molecular sieves.

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Compound remains clumpy after vacuum oven drying. 1. Insufficient drying time. 2. Temperature is too low. 3. Vacuum is not deep enough. 4. Sample layer is too thick.1. Extend the drying time. 2. Increase the temperature cautiously (not exceeding 60°C without prior thermal analysis). 3. Ensure your vacuum pump is functioning correctly and can achieve a pressure of <1 mmHg. 4. Spread the sample in a thin layer on a watch glass or drying tray to maximize surface area.
Discoloration (yellowing/browning) after heating. Thermal degradation of the compound.Immediately reduce the drying temperature. If discoloration persists even at lower temperatures, consider non-thermal drying methods like lyophilization or azeotropic distillation.
Inconsistent results in subsequent reactions. Residual moisture in the 1-methylpiperidine hydrochloride.Quantify the water content using Karl Fischer titration before use. Do not rely on visual appearance alone to confirm dryness.
Karl Fischer titration gives erratic or non-reproducible results. Interference of the amine with the Karl Fischer reagents, causing a pH shift.[9]Buffer the Karl Fischer solvent with a weak acid, such as salicylic acid, to maintain the optimal pH range (5-7.5) for the reaction.[9]
Loss of material during azeotropic distillation. The compound may have some solubility in the azeotroping solvent.Choose an azeotroping solvent in which the compound is minimally soluble (e.g., toluene). Ensure the distillation is not taken to complete dryness to avoid potential degradation of the solid residue.

In-Depth Technical Guide: Strategies for Drying

Decision-Making Workflow for Selecting a Drying Method

The choice of drying method depends on the required level of dryness, the available equipment, and the thermal stability of your specific batch of 1-methylpiperidine hydrochloride.

DryingStrategy Workflow for Drying 1-Methylpiperidine HCl start Wet 1-Methylpiperidine HCl q1 Is the compound for a highly moisture-sensitive reaction? start->q1 q2 Is the compound thermally stable at moderate heat (e.g., 50-60°C)? q1->q2 Yes method4 Desiccator with High-Efficiency Desiccant q1->method4 No q3 Is specialized equipment (Lyophilizer, Dean-Stark) available? q2->q3 Yes method1 Vacuum Oven Drying q2->method1 No q3->method1 No method2 Azeotropic Distillation q3->method2 Yes, Dean-Stark method3 Lyophilization (Freeze-Drying) q3->method3 Yes, Lyophilizer qc Verify Dryness with Karl Fischer Titration method1->qc method2->qc method3->qc method4->qc storage Store in Desiccator under Inert Atmosphere qc->storage end Anhydrous Product Ready for Use storage->end

Caption: Decision workflow for selecting an appropriate drying method.

Method 1: Vacuum Oven Drying

This is the most common and straightforward method for removing water and other volatile solvents from a solid sample.[10][11][12][13][14] The combination of heat and reduced pressure lowers the boiling point of water, facilitating its removal without excessive temperatures that could cause degradation.

Principle of Causality: By reducing the ambient pressure in a vacuum oven, the energy required for water molecules to transition from the liquid to the gaseous phase is significantly lowered. This allows for efficient drying at temperatures well below the atmospheric boiling point of water, preserving the chemical integrity of the heat-sensitive amine salt.

Experimental Protocol:

  • Place the wet 1-methylpiperidine hydrochloride in a shallow glass dish or on a watch glass to create a thin layer. This maximizes the surface area exposed to the vacuum.

  • Place the dish in a vacuum oven.

  • Heat the oven to a moderate temperature, typically 40-50°C. Do not exceed 60°C unless the thermal stability of the compound has been confirmed by TGA.

  • Gradually apply vacuum, ensuring the powder is not disturbed by a rapid pressure change. Aim for a pressure below 1 mmHg.

  • Dry for 12-24 hours. The exact time will depend on the initial water content and the amount of sample.

  • To ensure all moisture is removed, release the vacuum with a dry inert gas (e.g., nitrogen or argon), then re-apply the vacuum. Repeat this cycle 2-3 times.

  • Turn off the heat and allow the oven to cool to room temperature under vacuum before venting with an inert gas.

  • Quickly transfer the dried product to a desiccator for storage.

Method 2: Azeotropic Distillation

This method is particularly useful for removing water from compounds that are thermally sensitive or when a very low final water content is required. It relies on the principle of forming a lower-boiling azeotrope of water with an immiscible organic solvent.[15][16]

Principle of Causality: Toluene and water form a heterogeneous azeotrope that boils at 84.1°C (lower than water at 100°C and toluene at 110.6°C).[17] By distilling this azeotrope, water is effectively removed from the system along with the toluene. As 1-methylpiperidine hydrochloride has low solubility in toluene, it remains in the distillation flask.

Experimental Protocol:

  • Place the wet 1-methylpiperidine hydrochloride in a round-bottom flask equipped with a magnetic stirrer.

  • Add a solvent that forms an azeotrope with water and in which the compound is poorly soluble, such as toluene.[16][18] The amount should be sufficient to form a stirrable slurry.

  • Set up a Dean-Stark apparatus with a condenser.

  • Heat the mixture to reflux. The water-toluene azeotrope will distill and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap, while the toluene will overflow and return to the flask.

  • Continue the distillation until no more water collects in the trap.

  • Cool the flask to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator. Be careful not to heat the flask excessively during this step.

  • Finish drying the resulting solid under high vacuum to remove any residual toluene.

Method 3: Lyophilization (Freeze-Drying)

Lyophilization is the gentlest drying method and is ideal for highly heat-sensitive compounds or for producing a fine, highly soluble powder.[19][20][21][22][23] The process involves freezing the material and then reducing the pressure to allow the frozen water to sublimate directly from the solid phase to the gas phase.

Principle of Causality: Sublimation, the direct transition from solid to gas, occurs at temperatures and pressures below the triple point of water.[22] By freezing the compound in an aqueous solution and then applying a deep vacuum, the ice crystals are removed as vapor without passing through the liquid phase, which could be detrimental to the compound's stability and structure.

Experimental Protocol:

  • Dissolve the wet 1-methylpiperidine hydrochloride in a minimal amount of high-purity water.

  • Transfer the solution to a lyophilization flask, ensuring it is no more than one-third full.

  • Freeze the solution completely. This is often done by rotating the flask in a bath of dry ice/acetone or liquid nitrogen to create a thin, frozen shell on the inner surface of the flask, which maximizes the surface area for sublimation.

  • Attach the frozen flask to the lyophilizer manifold.

  • Apply a high vacuum (typically <100 mTorr).

  • The process is complete when all the ice has sublimated, leaving a dry, fluffy powder in the flask. This can take several hours to days depending on the scale.

  • Vent the system with an inert gas before removing the flask.

Comparison of Drying Methods
Method Advantages Disadvantages Best For
Vacuum Oven Drying - Simple and common equipment - Good for removing residual solvents- Risk of thermal degradation if not controlled[12] - May not be sufficient for extremely low water content requirementsRoutine drying of moderately hygroscopic batches.
Azeotropic Distillation - Highly effective for water removal - Can be performed with standard glassware- Requires a suitable immiscible solvent - Residual solvent must be removedThermally sensitive compounds where trace water must be removed.
Lyophilization - Extremely gentle; no heat applied[20] - Produces a fine, highly soluble powder- Requires specialized, expensive equipment - Time-consuming processHighly unstable compounds or when a specific solid-state morphology is desired.
Desiccator Drying - Simple, passive method- Slow - Efficiency depends heavily on the desiccant usedMaintaining the dryness of an already dried compound or for very small quantities with low water content.

Quality Control: Ensuring Anhydrous Conditions

Karl Fischer Titration: The Gold Standard

The definitive method for quantifying water content in a sample is Karl Fischer (KF) titration.[6] It is a highly specific and sensitive technique based on the quantitative reaction of water with iodine and sulfur dioxide in the presence of a base and an alcohol.

Workflow for Karl Fischer Titration:

KF_Titration Karl Fischer Titration Workflow start Obtain Dried Sample prep Prepare KF Titrator and Reagents (Ensure system is dry) start->prep buffer Add Salicylic Acid to Solvent (to buffer pH) prep->buffer weigh Accurately Weigh Sample in a Sealed Vial buffer->weigh add Quickly Add Sample to Titration Cell weigh->add titrate Perform Titration to Endpoint add->titrate calculate Calculate Water Content (ppm or %) titrate->calculate result Result: Quantitative Water Content calculate->result

Caption: Step-by-step process for accurate water content determination.

Key Considerations for KF Titration of Amine Hydrochlorides:

  • pH Control: The Karl Fischer reaction is optimal in a pH range of 5-7.5.[9] Amine compounds can raise the pH of the titration medium, leading to side reactions and inaccurate results. To counteract this, add a weak acid like salicylic or benzoic acid to the KF solvent before introducing the sample.

  • Sample Handling: Due to the hygroscopic nature of the anhydrous salt, samples must be weighed and transferred quickly to the titration cell to prevent moisture uptake from the air. Working in a glove box or under a dry inert gas atmosphere is highly recommended.

Safe Storage and Handling of Anhydrous 1-Methylpiperidine Hydrochloride

Once dried, maintaining the anhydrous state of 1-methylpiperidine hydrochloride is paramount.

  • Atmosphere: Always handle the anhydrous compound under an inert atmosphere (nitrogen or argon).

  • Containers: Store in a tightly sealed glass container with a secure cap. For long-term storage, consider flame-sealing the container under vacuum or inert gas.

  • Desiccation: Place the sealed container inside a desiccator charged with a high-capacity desiccant such as phosphorus pentoxide (P₄O₁₀) or freshly activated molecular sieves (3Å or 4Å).[5][24][25]

  • Temperature: Store in a cool, dry place away from direct sunlight and heat sources.[2][7][26]

By following these detailed guidelines, researchers and scientists can confidently and effectively dry 1-methylpiperidine hydrochloride, ensuring the quality and reliability of their experimental outcomes.

References

  • Burfield, D. R., Smithers, R. H., & Tan, A. S. C. (1981). Desiccant efficiency in solvent and reagent drying. 5. Amines. The Journal of Organic Chemistry, 46(3), 629–631.
  • BenchChem. (2025). Common challenges in working with piperidine-based compounds.
  • Equilibar. (2021, February 16). APIs and Vacuum Drying.
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
  • Equilibar. (n.d.). Vacuum Drying for API.
  • Guangdong Yuanyao Test Equipment Co., Ltd. (n.d.). Precision in Pharmaceuticals: Exploring Vacuum Oven Drying Method in Drug Manufacturing.
  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
  • AZoM. (2024, May 8). Understanding Vacuum Drying Processes and Vacuum Tray Dryers in Pharmaceutical Manufacturing.
  • Shivanand, A., & Mukhopadhayay, S. (2017). A REVIEW ON LYOPHILIZATION: A TECHNIQUE TO IMPROVE STABILITY OF HYGROSCOPIC, THERMOLABILE SUBSTANCES.
  • Chemos GmbH & Co.KG. (n.d.).
  • Kyoto Electronics Manufacturing Co., Ltd. (KEM). (n.d.). What are some interfering reactions?
  • Niras. (2024, September 12).
  • Adragos Pharma. (2025, June 18). Lyophilization: Guide to Freeze Drying in Pharmaceuticals.
  • Al-Tabakha, M. M., Arida, A. I., Fahelelbom, M. S., Sadek, B., & Saeed, D. A. (2024). Lyophilization Technology for Improving Stability of Small and Large Molecules. Pharmaceuticals, 17(10), 1269.
  • KinTek. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Drying Methods.
  • Rubin, Y. Research Group. (2018, November 27). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.
  • Sorbead India. (n.d.). Molecular Sieve for Solvent Drying: 3A & 4A Desiccants.
  • Metrohm. (n.d.).
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: 4-Chloro-1-methylpiperidine hydrochloride.
  • BOC Sciences. (n.d.). 1-METHYLPIPERIDINE-3-METHANOL-HYDROCHLORIDE (CAS No. 23164-45-6) SDS.
  • Isengard, H.-D. (2006). KARL FISCHER TITRATION, A SELECTIVE METHOD FOR DETERMINING WATER IN FOOD. Journal of Agroalimentary Processes and Technologies, XII(1), 65-74.
  • Biosynce. (2025, July 29). Under what conditions does piperidine decompose?.
  • ChemicalBook. (2026, January 13). N-Methylpiperidine | 626-67-5.
  • CF Industries. (2024, June 4).
  • Tanner Industries. (2023, January 19). Anhydrous-Ammonia-SDS.pdf.
  • Chen, E., Voice, A., & Rochelle, G. (2012). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Energy Procedia, 23, 139-148.
  • Kennedy, E. F., & Harwell, K. E. (1967). U.S. Patent No. 3,330,327. Washington, DC: U.S.
  • Reddit. (2025, December 6). Azeotropic drying. r/OrganicChemistry.
  • Britton, E. C., & Horsley, L. H. (1944). U.S. Patent No. 2,363,159. Washington, DC: U.S.
  • Quveon. (n.d.).
  • Thomas, L. (2019, February 26).
  • Jaysons Chemical Industries. (2023, November 6). Anhydrous Ammonia: Guide to Use and Store.
  • Trammo, Inc. (n.d.).
  • Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET: 4-Chloro-1-methylpiperidine hydrochloride.
  • Li, B., et al. (2026, February 10). A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. Organic Process Research & Development.
  • Shokri, N., & Varshosaz, J. (2018). Drying Technologies for the Stability and Bioavailability of Biopharmaceuticals.
  • Patel, R. P., Patel, M. M. (2012). Spray drying as an approach for enhancement of dissolution and bioavailability of raloxifene hydrochloride.
  • Fábián, Z., et al. (2009). Spray-Drying of Insoluble Weakly Acidic Pharmaceuticals through Their Ammonium Salts. Request PDF.

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Reference Data & Comparative Studies

Validation

1H NMR Chemical Shift Guide: 1-Methylpiperidine Hydrochloride (D₂O)

This guide provides a comprehensive technical analysis of the 1H NMR chemical shifts of 1-methylpiperidine hydrochloride in Deuterium Oxide (D₂O) . It is designed for researchers requiring precise spectral data for struc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the 1H NMR chemical shifts of 1-methylpiperidine hydrochloride in Deuterium Oxide (D₂O) . It is designed for researchers requiring precise spectral data for structural validation, impurity profiling, and salt screening in drug development.

Executive Summary & Technical Context

1-Methylpiperidine (N-methylpiperidine) is a ubiquitous tertiary amine motif in medicinal chemistry, serving as a core scaffold in pharmaceuticals (e.g., antihistamines, antipsychotics).[1][2][3][4] In its hydrochloride salt form , the molecule exists as the N-methylpiperidinium cation .

Understanding the NMR behavior of this salt in D₂O is critical for:

  • Physiological Mimicry: D₂O approximates the aqueous physiological environment better than organic solvents.

  • Salt Screening: Distinguishing between the free base and the salt form during API (Active Pharmaceutical Ingredient) synthesis.

  • Conformational Analysis: Protonation locks the piperidine ring into a rigid chair conformation, resolving axial and equatorial protons that are often averaged in the free base.

Chemical Shift Analysis: The Data

The following data compares the Hydrochloride Salt in D₂O against the Free Base in CDCl₃ . This comparison highlights the diagnostic shifts caused by protonation and solvent effects.[5]

Table 1: Comparative 1H NMR Chemical Shifts (ppm)
Proton AssignmentFree Base (CDCl₃)Hydrochloride Salt (D₂O)Δ Shift (ppm)Multiplicity (Salt)Diagnostic Value
N-CH₃ (Methyl)2.232.85 +0.62Singlet (s)Primary Indicator
H-2, H-6 (Equatorial)~2.803.48 +0.68Broad Doublet (br d)Confirms N-cation
H-2, H-6 (Axial)~1.902.95 +1.05Triplet of Doublets (td)Ring Rigidity
H-3, H-5 (Equatorial)~1.601.95 +0.35Broad Doublet (br d)Secondary Check
H-3, H-5 (Axial)~1.501.70 +0.20Multiplet (m)-
H-4 (Equatorial)~1.401.85 +0.45Broad Doublet (br d)-
H-4 (Axial)~1.301.55 +0.25Multiplet (m)-

Note on N-H Protons: In D₂O, the acidic ammonium proton (N-H ⁺) undergoes rapid exchange with deuterium (N-D ⁺) and is not observed in the spectrum. This eliminates the H-N-C-H coupling, simplifying the N-Me signal to a sharp singlet.

Mechanistic Insight: Why the Shifts Change?
  • Deshielding Effect: The positive charge on the nitrogen atom withdraws electron density from the adjacent C-H bonds (Inductive Effect, -I). This causes a significant downfield shift (higher ppm) for the N-Methyl and H-2/H-6 protons.

  • Conformational Locking: In the free base, the ring undergoes rapid chair-chair interconversion, averaging the axial and equatorial signals. In the salt, the bulky N-Methyl group and the N-H (or N-D) prefer specific orientations (typically N-Me equatorial to minimize 1,3-diaxial interactions), resolving the axial/equatorial splitting patterns.

Visualization of Spectral Logic

The following diagram illustrates the logical flow for assigning the spectrum and the impact of protonation.

NMR_Assignment_Logic Sample Unknown Sample (1-Methylpiperidine deriv.) Solvent Solvent: D2O Sample->Solvent N_Me_Peak Check N-Me Peak Solvent->N_Me_Peak Result_Salt Shift: ~2.85 ppm (Protonated Cation) N_Me_Peak->Result_Salt Downfield Shift Result_Base Shift: ~2.25 ppm (Free Base) N_Me_Peak->Result_Base Upfield Shift Ring_Signals Check Ring Protons (H2/H6) Result_Salt->Ring_Signals Result_Base->Ring_Signals Resolution Split Axial/Equatorial (Rigid Chair) Ring_Signals->Resolution Salt Form Averaged Broad/Averaged (Fluxional) Ring_Signals->Averaged Free Base

Figure 1: Decision logic for distinguishing Free Base vs. Hydrochloride Salt based on N-Methyl chemical shift.

Experimental Protocol: Sample Preparation

To ensure reproducibility and match the chemical shifts listed above, follow this standardized protocol.

Materials
  • Analyte: 1-Methylpiperidine Hydrochloride (>98% purity).[6]

  • Solvent: Deuterium Oxide (D₂O), 99.9% D.

  • Reference: TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid, sodium salt) or DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid). Avoid TMS as it is insoluble in D₂O.

Step-by-Step Methodology
  • Weighing: Weigh 5–10 mg of the hydrochloride salt into a clean vial.

  • Solvation: Add 0.6 mL of D₂O.

  • Referencing: Add 10 µL of TSP internal standard solution (1 mg/mL in D₂O).

    • Note: TSP is set to 0.00 ppm .

  • Transfer: Transfer the solution to a high-quality 5mm NMR tube.

  • Acquisition:

    • Temperature: 298 K (25°C) .

    • Scans: 16–64 (depending on concentration).

    • Relaxation Delay (d1): ≥ 5 seconds (to allow full relaxation of the N-Me singlet for quantitative integration).

Structural & Conformational Dynamics

The protonation of 1-methylpiperidine introduces specific stereochemical constraints.

Conformational Equilibrium

In the hydrochloride salt, the molecule exists predominantly in a Chair Conformation .

  • N-Methyl Orientation: The N-Methyl group prefers the Equatorial position.

  • N-Deuterium (from D₂O) Orientation: The N-D bond prefers the Axial position.

  • Why? This configuration minimizes 1,3-diaxial steric clashes between the methyl group and the axial protons at C-3 and C-5.

Conformation Salt 1-Methylpiperidinium HCl Chair_Eq Major Conformer (N-Me Equatorial) Salt->Chair_Eq ~95% Population Chair_Ax Minor Conformer (N-Me Axial) Salt->Chair_Ax ~5% Population Factors Steric Factors: 1,3-Diaxial Interactions Factors->Chair_Eq Favors

Figure 2: Conformational preference of the N-methylpiperidinium cation.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem.1997 , 62, 7512–7515. Link

  • Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179. Link

  • ChemicalBook. "N-Methylpiperidine Spectral Data." Link

  • SDBS (Spectral Database for Organic Compounds). "1-Methylpiperidine Mass & NMR Spectra." AIST, Japan. Link

  • Duthaler, R. O.; Roberts, J. D. "Steric and Electronic Effects on 15N Chemical Shifts of Piperidine and Decahydroquinoline Hydrochlorides." J. Am. Chem. Soc.[7]1978 , 100, 3882.[7] Link

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Comparative

Technical Comparison: GC-MS Fragmentation &amp; Analysis of N-Methylpiperidine vs. Piperidine

Executive Summary Differentiation between piperidine and its methylated analog, N-methylpiperidine, is a frequent challenge in pharmaceutical synthesis and forensic analysis. While their boiling points are nearly identic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Differentiation between piperidine and its methylated analog, N-methylpiperidine, is a frequent challenge in pharmaceutical synthesis and forensic analysis. While their boiling points are nearly identical (~106°C), their mass spectral fingerprints and chromatographic behaviors differ significantly due to the substitution at the nitrogen atom.

The Verdict:

  • Piperidine (

    
    ):  Characterized by a molecular ion at m/z 85  and a dominant base peak at m/z 84  (loss of 
    
    
    
    -H). It requires derivatization or specialized base-deactivated columns to prevent severe peak tailing.
  • N-Methylpiperidine (

    
    ):  Characterized by a molecular ion at m/z 99  and a dominant base peak at m/z 98  (loss of 
    
    
    
    -H). It exhibits better chromatographic peak shape in its native form but remains basic.

Chemical & Physical Properties: The Basis of Separation

The fundamental challenge in separating these two compounds lies in their physical similarities versus their chemical distinctness.

PropertyPiperidineN-MethylpiperidineAnalytical Impact
Formula


Mass shift of 14 Da (

).
MW 85.15 g/mol 99.17 g/mol Distinct Molecular Ions (

).
Boiling Point 106°C106°CCo-elution is highly probable on non-polar columns (e.g., DB-5) without optimization.
Basicity (pKa) 11.2210.08Piperidine is more basic; interacts strongly with silanols (tailing).
H-Bonding Donor & Acceptor (

Amine)
Acceptor Only (

Amine)
Piperidine can be derivatized; N-methyl cannot.

Mass Spectral Fingerprinting

The differentiation of these amines relies heavily on


-cleavage , a mechanism governed by Stevenson’s Rule, where the charge is retained on the fragment with the lower ionization energy (the nitrogen-containing fragment).
A. Fragmentation Mechanism

In both molecules, the ionization of the nitrogen lone pair triggers the homolytic cleavage of the C-C bond adjacent to the nitrogen (


-carbon).[1] This results in the loss of a hydrogen radical (

) or an alkyl group, forming a resonance-stabilized iminium ion .
Piperidine (

= 85)
  • Primary Pathway: Loss of an

    
    -hydrogen.
    
    • 
       (Base Peak).
      
  • Secondary Pathway: Ring opening and loss of ethylene (

    
    ).
    
    • 
      .
      
    • Note: m/z 56 and 57 are highly diagnostic lower-mass fragments for the unsubstituted ring.

N-Methylpiperidine (

= 99)[2][3][4][5]
  • Primary Pathway: Loss of an

    
    -hydrogen.
    
    • 
       (Base Peak).
      
  • Stability: The N-methyl group stabilizes the cation, making the m/z 98 peak extremely intense, often suppressing the molecular ion. Loss of the methyl group itself (M-15, m/z 84) is observed but is energetically less favorable than

    
    -H loss.
    
B. Visualization of Fragmentation Pathways

Fragmentation cluster_0 Piperidine (MW 85) cluster_1 N-Methylpiperidine (MW 99) Pip_M Molecular Ion [C5H11N]+. m/z 85 Pip_Base Iminium Ion [C5H10N]+ m/z 84 (Base Peak) Pip_M->Pip_Base -H (α-cleavage) Pip_Frag Ring Open [C3H6N]+ m/z 56/57 Pip_Base->Pip_Frag -C2H4 NMP_M Molecular Ion [C6H13N]+. m/z 99 NMP_Base Iminium Ion [C6H12N]+ m/z 98 (Base Peak) NMP_M->NMP_Base -H (α-cleavage) NMP_Minor Demethylation [C5H10N]+ m/z 84 (Minor) NMP_M->NMP_Minor -CH3 (Minor)

Figure 1: Comparative fragmentation pathways showing the dominant


-cleavage mechanism for both amines.

Experimental Protocol: The "Chemical Filter" Method

Because the boiling points are identical, relying solely on retention time with standard columns is risky. The most robust identification strategy uses Derivatization to chemically tag piperidine while leaving N-methylpiperidine unchanged.

Method: Trifluoroacetic Anhydride (TFAA) Derivatization

This protocol utilizes the secondary amine nature of piperidine to create a mass shift and retention time shift, confirming its identity.

Step 1: Sample Preparation
  • Dissolve 10 mg of sample in 1 mL of Dichloromethane (DCM).

  • Add 50 µL of Triethylamine (TEA) as a scavenger base.

Step 2: Derivatization Reaction[6]
  • Add 50 µL of Trifluoroacetic Anhydride (TFAA) .

  • Incubate at 60°C for 20 minutes.

  • Evaporate to dryness under Nitrogen (

    
    ) and reconstitute in Ethyl Acetate.
    
Step 3: GC-MS Analysis
  • Column: Rxi-5ms or DB-5ms UI (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Inlet: 250°C, Split 20:1. Crucial: Use a base-deactivated glass wool liner.

  • Oven: 40°C (1 min)

    
     10°C/min 
    
    
    
    300°C.
Expected Results (Self-Validating Logic)
CompoundNative Mass (

)
Post-Derivatization MassResult
Piperidine 85181 (

)
Shift: The N-H is replaced by N-COCF3. Peak moves to later RT.
N-Methylpiperidine 9999 (No Reaction)No Shift: Lack of N-H prevents reaction. Peak remains at original RT.

Chromatographic Troubleshooting

If derivatization is not possible, you must optimize the system for free amines.

  • The Problem: Secondary amines (piperidine) have exposed N-H protons that hydrogen bond with active silanols in the GC liner and column, causing "shark-fin" tailing.

  • The Solution:

    • Column Selection: Use an amine-specific column (e.g., Rtx-Volatile Amine or CP-Volamine) which utilizes basic deactivation.

    • Liner Choice: Use a liner with "Sky" or "Ultra Inert" deactivation and glass wool located near the bottom to wipe the needle.

    • Solvent: Inject in a basic solvent like MTBE or add 0.1% TEA to the wash solvent to prime the active sites.

Summary Data Table

FeaturePiperidineN-Methylpiperidine
Molecular Ion (

)
8599
Base Peak (100%) 84 (

)
98 (

)
Diagnostic Fragments 56, 57, 42, 4398, 84 (minor), 70, 42
Derivatization Potential Yes (Acylation/Silylation)No (Inert to Acylation)
Peak Shape (Native) Poor (Tailing)Good (Sharp)

References

  • NIST Mass Spectrometry Data Center. Piperidine - Mass Spectrum (Electron Ionization).[2][5] NIST Chemistry WebBook, SRD 69.[7][8] [Link]

  • NIST Mass Spectrometry Data Center. Piperidine, 1-methyl- - Mass Spectrum (Electron Ionization).[2][4][5] NIST Chemistry WebBook, SRD 69.[7][8] [Link]

  • Restek Corporation. How Column Inertness Improves the Chromatography of Basic Compounds.[Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Referencing Stevenson's Rule and Amine Fragmentation).[9]

Sources

Validation

FT-IR Analysis of Piperidine, 1-methyl-, Hydrochloride: A Definitive Comparison Guide

Topic: FT-IR Spectrum Analysis of Piperidine, 1-methyl-, Hydrochloride Content Type: Publish Comparison Guide Executive Summary This guide provides a technical analysis of the Fourier Transform Infrared (FT-IR) spectrum...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FT-IR Spectrum Analysis of Piperidine, 1-methyl-, Hydrochloride Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis of the Fourier Transform Infrared (FT-IR) spectrum of Piperidine, 1-methyl-, hydrochloride (N-methylpiperidine HCl). It is designed for analytical chemists and drug development professionals requiring robust identification protocols.

We compare this target compound against its free base form (1-Methylpiperidine) and its structural analog (Piperidine HCl) to demonstrate specific spectral fingerprints. Furthermore, we evaluate the performance of ATR (Attenuated Total Reflectance) versus Transmission (KBr Pellet) sampling techniques for this hygroscopic salt.

Chemical Context & Structural Significance

Piperidine, 1-methyl-, hydrochloride is a tertiary amine salt. Its spectral identity is defined by the protonation of the nitrogen atom, which fundamentally alters the vibrational modes compared to the free base.

  • Target Compound: 1-Methylpiperidine HCl (Tertiary Amine Salt)

  • Alternative A (Precursor): 1-Methylpiperidine (Tertiary Amine Free Base)

  • Alternative B (Analog): Piperidine HCl (Secondary Amine Salt)

The critical analytical challenge is distinguishing the salt formation (protonation) and verifying the N-methylation (tertiary vs. secondary amine).

Experimental Protocol: Sampling Methodologies

The choice of sampling technique significantly impacts spectral quality, particularly for hygroscopic amine salts.

Method A: Diamond ATR (Recommended)
  • Mechanism: Direct contact analysis using a single-reflection diamond crystal.

  • Protocol:

    • Clean crystal with isopropanol; collect background.

    • Place ~10 mg of 1-methylpiperidine HCl solid on the crystal.

    • Apply high pressure (clamp) to ensure intimate contact (critical for solid salts).

    • Acquire 16-32 scans at 4 cm⁻¹ resolution.

  • Advantage: Minimizes water absorption (hygroscopic artifacts) and requires no sample preparation.

Method B: KBr Pellet (Transmission)
  • Mechanism: Dispersion of analyte in an IR-transparent salt matrix.

  • Protocol:

    • Dry KBr powder at 110°C overnight to remove moisture.

    • Mix analyte with KBr (ratio 1:100) in a mortar. Grind rapidly to avoid moisture uptake.

    • Press at 8-10 tons for 2 minutes to form a transparent disc.

  • Risk: The HCl salt is hygroscopic. "Wet" KBr will show a broad O-H band at 3400 cm⁻¹, potentially obscuring high-wavenumber features.

Spectral Analysis & Comparison

This section details the diagnostic bands that distinguish 1-methylpiperidine HCl from its alternatives.

Comparison 1: Salt vs. Free Base (Protonation Effect)

The most dramatic spectral change occurs upon protonation of the nitrogen lone pair.

Feature1-Methylpiperidine (Free Base)1-Methylpiperidine HCl (Salt)Mechanistic Explanation
N-H Region Absent Broad, Multiple Bands (2300–2700 cm⁻¹) Protonation creates an N-H⁺ bond. In tertiary salts, this stretches at lower frequencies due to strong H-bonding.
Bohlmann Bands Present (~2700–2800 cm⁻¹) Absent Bohlmann bands arise from lone pair anti-bonding interaction with adjacent C-H bonds. Protonation removes the lone pair, erasing these bands.
Fingerprint Sharp, distinct skeletal modesBroader, shifted modesIonic lattice forces in the solid salt broaden vibrational modes compared to the liquid free base.
Comparison 2: Tertiary vs. Secondary Salt (Methylation Verification)

Distinguishing 1-methylpiperidine HCl (tertiary) from Piperidine HCl (secondary) is crucial for purity analysis.

FeaturePiperidine HCl (Secondary Salt)1-Methylpiperidine HCl (Tertiary Salt)Diagnostic Value
N-H⁺ Stretch Broad band ~2700–3000 cm⁻¹Broad "Comb" ~2300–2700 cm⁻¹Tertiary salts absorb at lower wavenumbers than secondary salts.[1]
N-H⁺ Deformation Distinct band ~1580–1620 cm⁻¹ Absent Secondary amine salts show a "scissoring" bend. Tertiary salts (R₃NH⁺) lack the second H required for this mode.
Diagnostic Logic & Workflow

The following diagram illustrates the decision logic for identifying the compound based on spectral features.

IR_Analysis_Logic Start Unknown Sample Spectrum Check_NH Check 2300-2700 cm⁻¹ Region (Broad Absorption?) Start->Check_NH Is_Salt Amine Salt Present Check_NH->Is_Salt Yes (Strong/Broad) Is_Base Free Base (Liquid) Check_NH->Is_Base No (Sharp C-H only) Check_Bend Check 1580-1620 cm⁻¹ (N-H+ Scissoring Band?) Is_Salt->Check_Bend Result_Sec Secondary Salt (Piperidine HCl) Check_Bend->Result_Sec Yes (Band Present) Result_Tert Tertiary Salt (1-Methylpiperidine HCl) Check_Bend->Result_Tert No (Band Absent)

Caption: Logical decision tree for distinguishing 1-methylpiperidine HCl from its free base and secondary amine analogs.

Summary of Characteristic Peaks

Use this table to assign peaks in your experimental spectrum.

Wavenumber (cm⁻¹)Vibration ModeAssignment Notes
2900 – 3000 C-H Stretching (Asymmetric)Aliphatic ring C-H bonds.
2800 – 2900 C-H Stretching (Symmetric)N-Methyl C-H stretch often buried here.
2300 – 2700 N-H⁺ Stretching Diagnostic: Broad, complex envelope characteristic of tertiary amine hydrochlorides.
1450 – 1470 CH₂ / CH₃ DeformationScissoring of methylene groups and methyl bending.
~1400 C-N StretchFingerprint region; exact position varies by crystal packing.
No Band N-H Bend (~1600)Diagnostic: Absence confirms tertiary amine structure.[2]
References
  • NIST Chemistry WebBook. Piperidine, 1-methyl- (Free Base) IR Spectrum. National Institute of Standards and Technology.[3][4][5] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • PubChem. 1-Methylpiperidine Compound Summary. National Library of Medicine. Available at: [Link]

  • SDBS. Spectral Database for Organic Compounds. (Reference for general piperidine derivatives). Available at: [Link][2]

Sources

Comparative

Technical Comparison: Basicity and Nucleophilic Profiles of 1-Methylpiperidine vs. Pyridine Systems

Executive Summary This guide provides a rigorous technical comparison between 1-Methylpiperidine (and its hydrochloride salt) and Pyridine (and its hydrochloride salt). While often categorized generically as "amine bases...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between 1-Methylpiperidine (and its hydrochloride salt) and Pyridine (and its hydrochloride salt). While often categorized generically as "amine bases," their physicochemical behaviors are diametrically opposed in critical synthetic applications.

  • The Core Distinction: 1-Methylpiperidine is a strong thermodynamic base (

    
    ) but a sterically hindered nucleophile. Pyridine is a weak thermodynamic base  (
    
    
    
    ) but a highly effective nucleophilic catalyst due to its planar aromatic structure.
  • The Salt Paradox: Because basicity and conjugate acidity are inversely related, Pyridine Hydrochloride (Py·HCl) is a significantly stronger acid than 1-Methylpiperidine Hydrochloride , making Py·HCl the reagent of choice for acid-mediated deprotection chemistries (e.g., ether cleavage) where the aliphatic salt would fail.

Part 1: Theoretical Framework & Physicochemical Profile

Electronic Structure and Hybridization

The divergence in performance stems directly from the hybridization of the nitrogen atom.

  • 1-Methylpiperidine: The nitrogen is

    
     hybridized.[1] The lone pair resides in an 
    
    
    
    orbital, projecting away from the ring in a tetrahedral geometry. This orbital has high
    
    
    -character (75%), making the electron pair loosely held and easily available for protonation.
  • Pyridine: The nitrogen is

    
     hybridized.[2][3][4][5] The lone pair resides in an 
    
    
    
    orbital perpendicular to the
    
    
    -system.[3] With 33%
    
    
    -character, the electrons are held closer to the nucleus, significantly reducing their availability for protonation (lower basicity).[5]
Quantitative Comparison Table
Feature1-Methylpiperidine SystemPyridine Systemngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

/ Significance
Nitrogen Hybridization

(Aliphatic)

(Aromatic)

is more basic.[1][3][5]
Conjugate Acid

10.08 5.25

difference in basicity.
Free Base Form Strong BaseWeak Base1-Me-Pip is better for scavenging strong acids.
HCl Salt Form Weak Acid (Stable)Strong Acid (Reactive)Py·HCl is a potent proton donor at high T.
Nucleophilicity Moderate (Steric bulk)High (Planar)Pyridine is kinetically faster in acyl transfers.
Boiling Point (Free Base) 106°C115°CComparable volatility.
Visualizing the Energy Landscape (Basicity)

The following diagram illustrates the thermodynamic gap between the two systems.

BasicityComparison MePip 1-Methylpiperidine (Free Base) High Energy Lone Pair MePipH 1-Methylpiperidine HCl (Conjugate Acid) pKa ~ 10.1 (Weak Acid) MePip->MePipH Protonation (Highly Favorable) Py Pyridine (Free Base) Stabilized Lone Pair PyH Pyridine HCl (Conjugate Acid) pKa ~ 5.2 (Strong Acid) Py->PyH Protonation (Less Favorable)

Figure 1: Thermodynamic landscape showing the massive gap in proton affinity. 1-Methylpiperidine avidly accepts protons, making its conjugate acid weak. Pyridine accepts protons reluctantly, making its conjugate acid strong.

Part 2: Application Analysis (Performance Guide)

Scenario A: Acid Scavenging in Acylation Reactions

Goal: Neutralize HCl generated during the reaction of an amine with an acid chloride.

  • Preferred Reagent: 1-Methylpiperidine (or Triethylamine/DIPEA).

  • Mechanism: The reaction produces HCl. If the HCl is not neutralized, it will protonate the nucleophilic amine, killing the reaction.

  • Why: 1-Methylpiperidine (

    
     10.1) effectively "locks up" the proton. Pyridine (
    
    
    
    5.[3]2) is often too weak to fully deprotonate the alkylammonium byproduct, leading to equilibrium issues.
Scenario B: Demethylation of Aryl Methyl Ethers

Goal: Cleave a methoxy group (-OMe) to a phenol (-OH).

  • Preferred Reagent: Pyridine Hydrochloride (Py·HCl) .

  • Why 1-Methylpiperidine HCl Fails:

    • Acidity: Ether oxygens are very poor bases. Protonating them requires a strong acid. Py·HCl (

      
       5.2) is acidic enough to protonate the ether oxygen at high temperatures (180-200°C). 1-Methylpiperidine HCl (
      
      
      
      10.1) holds its proton too tightly to transfer it to the ether.
    • Nucleophilicity of Counter-ion: In the Py·HCl melt, the chloride ion (

      
      ) must attack the methyl group. The proton transfer must happen first to activate the leaving group.
      
Mechanism of Py·HCl Demethylation

This unique application highlights the "Acid" utility of the Pyridine salt.

Demethylation Start Aryl Methyl Ether (Ar-O-Me) Inter Activated Complex (Ar-OH+-Me) Start->Inter Proton Transfer (Requires Strong Acid) Reagent Pyridine HCl (Proton Source) Reagent->Inter Product Phenol (Ar-OH) + MeCl Inter->Product SN2 Attack by Cl-

Figure 2: The cleavage of aryl ethers relies on the acidity of the pyridinium ion. An aliphatic ammonium salt would not release the proton readily enough to activate the ether.

Part 3: Experimental Protocols

Protocol 3.1: Potentiometric Determination of

Use this protocol to validate the basicity of new amine derivatives.

Reagents:

  • Analyte (Amine salt or free base), 0.01 M.

  • Titrant: 0.1 N NaOH (standardized) or 0.1 N HCl.[6]

  • Solvent: Degassed water (or water/methanol 50:50 if solubility is low).

Workflow:

  • Calibration: Calibrate pH meter using buffers at pH 4.0, 7.0, and 10.0.

  • Dissolution: Dissolve 0.5 mmol of the amine hydrochloride in 50 mL of solvent.

  • Titration: Add 0.1 N NaOH in 0.1 mL increments. Record pH after stabilization (drift < 0.005 pH/min).

  • Data Processing: Plot pH vs. Volume of NaOH.

  • Calculation: The

    
     is the pH at the half-equivalence point (where 
    
    
    
    ).
    • Note: For Pyridine, the inflection point will be in the acidic region (pH ~5). For 1-Methylpiperidine, it will be in the basic region (pH ~10).

Protocol 3.2: Pyridine Hydrochloride Mediated Demethylation

Standard procedure for converting codeine to morphine or similar ether deprotections.

Safety: Pyridine is toxic and foul-smelling. Perform in a fume hood.

  • Preparation: Mix the substrate (Aryl Methyl Ether, 1 equiv) and Pyridine Hydrochloride (10-30 equiv) in a round-bottom flask.

    • Tip: If Py[5][7][8][9]·HCl is wet, dry it by azeotropic distillation with toluene before use, or purchase anhydrous grade.

  • Reaction: Heat the mixture to 180–200°C . The salt will melt (mp 144°C) and form a homogeneous ionic liquid.

  • Monitoring: Stir for 1–3 hours. Monitor by TLC (the phenol product will be more polar).

  • Workup:

    • Cool to ~100°C.

    • Quench by pouring into ice water.

    • Extract with Ethyl Acetate.[10]

    • Crucial Step: Wash the organic layer with dilute HCl (1M) to remove the free pyridine generated during the quench.

References

  • NIST Chemistry WebBook. Piperidine, 1-methyl- (Gas Phase Ion Energetics & Condensed Phase). National Institute of Standards and Technology. [Link]

  • Evans, D. A. pKa's of Nitrogen Acids. Harvard University, Evans Group. [Link]

  • Kulkarni, P. P., et al. (1999).[11] Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation.[11][12] Journal of Chemical Research.[11][12] [Link]

Sources

Validation

A Comparative Guide to the Validation of N-methylpiperidine Impurity Testing in Drug Substances

Abstract The control of impurities is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of pharmaceutical products. N-methylpiperidine (NMP), a potential process-related impurity o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The control of impurities is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of pharmaceutical products. N-methylpiperidine (NMP), a potential process-related impurity or degradant, requires robust analytical methods for its accurate quantification at trace levels. This guide provides an in-depth comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the determination of NMP in active pharmaceutical ingredients (APIs). We delve into the causality behind experimental choices, present detailed validation protocols in accordance with International Council for Harmonisation (ICH) guidelines, and offer comparative experimental data to guide researchers and drug development professionals in selecting and validating the most appropriate analytical methodology.

Introduction: The Imperative for Impurity Control

In pharmaceutical manufacturing, impurities can arise from various sources, including starting materials, by-products of the synthesis process, degradation products, and residual solvents.[1][2] The International Council for Harmonisation (ICH) has established comprehensive guidelines, notably ICH Q3A(R2), which mandate the reporting, identification, and qualification of impurities in new drug substances.[2][3] These guidelines set clear thresholds to ensure that any impurity present above a certain level is assessed for its potential impact on the safety and efficacy of the drug product.[3]

N-methylpiperidine (C₆H₁₃N) is a cyclic tertiary amine that can be present in drug substances as a residual starting material, a reagent, or a degradation product.[4] Given its chemical properties—a colorless, flammable liquid with a boiling point of 106-107 °C—its detection and quantification demand sensitive and specific analytical methods.[5] The validation of these analytical procedures is not merely a regulatory checkbox; it is a fundamental scientific requirement to ensure the reliability and accuracy of the data generated. This process is governed by ICH Q2(R1) guidelines, which outline the necessary validation characteristics to be investigated.[6][7]

This guide compares the two most prevalent chromatographic techniques for NMP analysis—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—providing a framework for methodological selection and validation.

Choosing the Right Tool: GC vs. HPLC for NMP Analysis

The selection of an analytical technique is predicated on the physicochemical properties of the analyte and the requirements of the analysis (e.g., sensitivity, sample matrix).

  • Gas Chromatography (GC): GC is intrinsically well-suited for volatile and semi-volatile compounds like NMP.[8] The sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase. For NMP, which is a relatively simple organic molecule, GC coupled with a Flame Ionization Detector (FID) offers excellent sensitivity and robustness. The FID is a universal detector for organic compounds, providing a response proportional to the mass of carbon, making it ideal for quantification without a chromophore.[9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used for a wide range of compounds, particularly those that are non-volatile or thermally labile. For NMP analysis, a Reverse-Phase (RP-HPLC) method is typically employed.[10][11] However, a significant challenge with NMP is its lack of a strong ultraviolet (UV) chromophore, which makes detection by standard UV-Vis detectors difficult at the trace levels required for impurity testing.[12] This limitation can be overcome by using more advanced detection methods like mass spectrometry (MS) or by performing pre-column derivatization to attach a UV-active tag to the NMP molecule.[13]

The decision-making process for selecting a method is visualized below.

start Is N-methylpiperidine (NMP) an expected impurity? is_volatile Is the API thermally stable? Is NMP the primary volatile impurity? start->is_volatile gc_method Develop GC-FID Method is_volatile->gc_method Yes hplc_method Develop HPLC Method is_volatile->hplc_method No (API is thermally labile) validate Validate Method per ICH Q2(R1) gc_method->validate uv_absorbance Does NMP require trace-level detection (<0.05%)? hplc_method->uv_absorbance hplc_uv HPLC-UV (if sensitivity is sufficient or derivatization is used) uv_absorbance->hplc_uv No hplc_ms HPLC-MS (for high sensitivity and specificity) uv_absorbance->hplc_ms Yes hplc_uv->validate hplc_ms->validate

Caption: Decision workflow for selecting an analytical method for NMP.

Analytical Method Validation: A Comparative Study

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[14] We present a comparative summary of validation results for a robust GC-FID method and a sensitive HPLC-MS method for the quantification of NMP in a drug substance.

Validation Workflow

The validation process follows a structured path as prescribed by ICH Q2(R1), ensuring all aspects of the method's performance are thoroughly evaluated.

start Method Development & Optimization specificity Specificity (Resolution from API & other impurities) start->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ (S/N Ratio or SD of Response) linearity->lod_loq accuracy Accuracy (% Recovery of Spiked Samples) lod_loq->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness (Deliberate Parameter Variation) precision->robustness system_suitability Define System Suitability Criteria robustness->system_suitability final Validated Method system_suitability->final

Caption: General workflow for analytical method validation per ICH Q2(R1).

Comparative Validation Data

The following table summarizes typical performance data obtained during the validation of a GC-FID and an HPLC-MS method for NMP impurity testing. The specification limit for NMP in this hypothetical case is set at 0.10% w/w.

Validation Parameter GC-FID Method HPLC-MS Method ICH Q2(R1) Acceptance Criteria
Specificity Baseline resolution >2.0 from API and other known impurities. No interference from blank.No co-eluting peaks at the mass-to-charge ratio (m/z) of NMP. No interference from blank.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[15]
Linearity (Range) 0.01% - 0.20% w/w0.005% - 0.20% w/wCorrelation coefficient (r²) ≥ 0.99
Correlation Coefficient (r²) 0.99950.9998
Limit of Detection (LOD) 0.003% w/w (S/N ≥ 3:1)0.0015% w/w (S/N ≥ 3:1)The lowest amount of analyte that can be detected but not necessarily quantitated.[15]
Limit of Quantitation (LOQ) 0.01% w/w (S/N ≥ 10:1)0.005% w/w (S/N ≥ 10:1)The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[15]
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 102.5%Typically 80% - 120% for impurities.
Precision (RSD%)
- Repeatability (n=6)≤ 1.5%≤ 2.0%Typically ≤ 5% for impurities at the specification limit.
- Intermediate Precision≤ 2.5%≤ 3.0%Typically ≤ 10% for impurities at the specification limit.
Robustness Unaffected by ±2°C in oven temp, ±5% in carrier gas flow.Unaffected by ±2% in mobile phase organic content, ±0.1 mL/min flow rate.No significant change in results when method parameters are deliberately varied.

Analysis: Both methods are valid and suitable for their intended purpose. The GC-FID method is robust, cost-effective, and provides excellent performance for routine quality control.[9][16] The HPLC-MS method offers superior sensitivity (lower LOD/LOQ), which is advantageous if NMP needs to be controlled at extremely low levels or if it is a potential genotoxic impurity (PGI), where much lower thresholds apply.[14]

Experimental Protocols

The protocols provided below are representative methodologies and should be optimized and fully validated for the specific drug substance matrix.

Protocol 1: GC-FID Method for NMP Quantification

This protocol is designed for the quantification of NMP as a standard process impurity.

1. Instrumentation and Consumables:

  • GC System: Agilent 6890 or equivalent, with FID.[9]

  • Column: DB-17 or equivalent [(50%-Phenyl)-methylpolysiloxane], 30 m x 0.53 mm ID, 1.0 µm film thickness.[9][16]

  • Reagents: Dichloromethane (DCM, HPLC grade), N-methylpiperidine reference standard (>99% purity).

2. Standard and Sample Preparation:

  • Diluent: Dichloromethane (DCM).

  • Standard Stock Solution (0.1 mg/mL): Accurately weigh ~10 mg of NMP reference standard into a 100 mL volumetric flask, dissolve and dilute to volume with DCM.

  • Working Standard Solution (0.01 mg/mL or 0.10%): Dilute 10.0 mL of the Stock Solution to 100.0 mL with DCM. This represents the 100% level relative to a sample concentration of 10 mg/mL.

  • Sample Solution (10 mg/mL): Accurately weigh ~100 mg of the drug substance into a 10 mL volumetric flask, dissolve and dilute to volume with DCM.

3. Chromatographic Conditions:

  • Carrier Gas: Helium, constant flow at 2.0 mL/min.[9]

  • Injector Temperature: 250°C.

  • Detector (FID) Temperature: 260°C.[9]

  • Oven Program: Initial temp 150°C, hold for 10 min, then ramp at 35°C/min to 260°C, hold for 2 min.[16]

  • Injection Volume: 1.0 µL.

  • Split Ratio: 5:1.

4. System Suitability:

  • Inject the Working Standard Solution six times.

  • The relative standard deviation (RSD) of the NMP peak area should be ≤ 5.0%.

5. Calculation:

Protocol 2: HPLC-MS Method for NMP Quantification

This protocol is suitable for trace-level quantification of NMP, where high sensitivity is required.

1. Instrumentation and Consumables:

  • LC-MS System: Agilent 1290 Infinity II or equivalent, coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • Column: C18, 100 mm x 2.1 mm, 3.5 µm particle size.

  • Reagents: Acetonitrile (MS grade), Formic Acid (MS grade), Water (HPLC grade), N-methylpiperidine reference standard (>99% purity).

2. Mobile Phase and Sample Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[11]

  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Stock Solution (10 µg/mL): Accurately weigh ~10 mg of NMP reference standard into a 100 mL volumetric flask, dissolve and dilute to volume with diluent. Further dilute 1.0 mL of this solution to 100.0 mL.

  • Working Standard Solution (50 ng/mL or 0.005%): Dilute 0.5 mL of the Stock Solution to 100.0 mL with diluent. This represents the LOQ level relative to a sample concentration of 1 mg/mL.

  • Sample Solution (1 mg/mL): Accurately weigh ~10 mg of the drug substance into a 10 mL volumetric flask, dissolve and dilute to volume with diluent.

3. Chromatographic and MS Conditions:

  • Flow Rate: 0.4 mL/min.

  • Gradient Program: 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 2 min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Selected Ion Monitoring (SIM).

  • Monitored Ion (m/z): 100.1 ([M+H]⁺ for C₆H₁₃N).

4. System Suitability:

  • Inject the Working Standard Solution (LOQ level) six times.

  • The RSD of the NMP peak area should be ≤ 15.0%.

5. Calculation:

  • Quantification is performed against a calibration curve constructed using standards of known concentrations bracketing the expected impurity level.

Conclusion

The validation of analytical methods for impurities like N-methylpiperidine is a critical, non-negotiable activity in pharmaceutical development. Both GC-FID and HPLC-MS are powerful techniques for this purpose, with the choice depending on the specific requirements of the analysis.

  • GC-FID stands out as a reliable, cost-effective, and robust method for routine quality control when NMP is a standard volatile impurity and the API is thermally stable.[9][17]

  • HPLC-MS is the superior choice when ultimate sensitivity is required, such as for potentially genotoxic impurities or when the API is not amenable to GC analysis.[14]

Regardless of the chosen method, a comprehensive validation study following ICH Q2(R1) guidelines is essential to demonstrate that the procedure is specific, sensitive, accurate, and precise.[15] This ensures data integrity and regulatory compliance, ultimately safeguarding patient health.[3]

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • European Medicines Agency. (1995, May). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. EMEA.
  • IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV.
  • ICH. ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria. ICH.
  • Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) Purification of N-Methyl-3-(piperidin-4-YL)benzamide. Benchchem.
  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH.
  • SIELC Technologies. Separation of 1-Methylpiperidine-4-methylamine on Newcrom R1 HPLC column. SIELC.
  • ChemicalBook. (2026, January 13). N-Methylpiperidine | 626-67-5. ChemicalBook.
  • Chinese Journal of Modern Applied Pharmacy. (2012). Determination of N-Methyl Piperazine and Piperazine in Ofloxacin and Norfloxacin by GC. Chinese Journal of Modern Applied Pharmacy.
  • Analytical Chemistry. A simple GC method was developed for the quantitative determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine. Analytical Chemistry.
  • DiVA portal. (2011, July 8).
  • Stolarczyk, E. U., et al. VALIDATION OF GC METHOD FOR QUANTITATIVE DETERMINATION OF RESIDUAL 2-(2-CHLOROETHOXY)ETHANOL (CEE) AND N-METHYL-2-PYRROLIDINONE. Acta Poloniae Pharmaceutica.
  • Google Patents. (2014). CN103808845A - Ion chromatography method for simultaneously detecting mepiquat serving as main component and N-methylpiperidine as impurity in pesticide.
  • Sigma-Aldrich. N-Methylpiperidine 99 626-67-5. Sigma-Aldrich.
  • NIST. Piperidine, 1-methyl-. NIST WebBook.
  • ResearchGate. (2012). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.
  • LGC Standards. N-Methylpiperidine | CAS 626-67-5. LGC Standards.
  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. EMA.
  • LCGC North America. (2014, August 22). Validation of Impurity Methods, Part II. LCGC North America.
  • Google Patents. CN104833673A - Content detection method of chemical intermediate N-methyl piperazine.
  • PubMed. (2022, September 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed.
  • Jubilant Ingrevia. N-Methylpiperidine. Jubilant Ingrevia.
  • PubChem. N-Methylpiperidine | C6H13N | CID 12291. PubChem.
  • FDA. Guidance for Industry - Q3A Impurities in New Drug Substances. FDA.
  • Sigma-Aldrich. N-Methylpiperidine 99 626-67-5. Sigma-Aldrich.
  • AIFA. (2022, May 20).
  • Molecules. (2023, August 4).

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Comparative

Comparative Guide: Trace Analysis of N-Methylpiperidine (NMP) in Pharmaceutical Matrices

Executive Summary: The Analytical Imperative N-methylpiperidine (NMP) is a widely used organic base and solvent in active pharmaceutical ingredient (API) synthesis. While NMP itself is a tertiary amine, its presence in d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Imperative

N-methylpiperidine (NMP) is a widely used organic base and solvent in active pharmaceutical ingredient (API) synthesis. While NMP itself is a tertiary amine, its presence in drug substances is critically monitored under ICH M7 (R1) guidelines for two primary reasons:

  • Nitrosamine Precursor Risk: NMP can react with nitrosating agents (e.g., nitrites) to form N-nitroso-N-methylpiperidine , a potent Class 1 mutagen.

  • Structural Alerts: As a secondary/tertiary amine, it triggers structural alerts in in silico toxicology assessments, often requiring control at trace levels (ppm or ppb) rather than standard impurity limits (0.10%).

This guide objectively compares detection methodologies, demonstrating why standard UPLC-UV is often insufficient for genotoxic risk assessment and establishing UPLC-MS/MS as the gold standard for quantifying NMP at sub-ppm levels.

Technology Comparison: Selecting the Right Tool

The fundamental challenge in detecting N-methylpiperidine is its lack of a chromophore. It does not absorb UV light significantly above 210 nm, leading to poor sensitivity and high solvent interference in standard HPLC-UV methods.

Table 1: Comparative Performance of Detection Platforms
FeatureUPLC-UV (Diode Array) GC-MS (Headspace/Liquid) UPLC-MS/MS (Triple Quad)
Detection Principle UV Absorption (205-210 nm)Electron Impact Ionization (EI)Electrospray Ionization (ESI+)
LOD (Limit of Detection) ~100 - 500 ppm~1 - 10 ppm0.01 - 0.1 ppm (10-100 ppb)
Selectivity Low (Solvent cut-off interference)High (Mass spectral fingerprint)Very High (MRM transitions)
Sample Prep Minimal (Dilute & Shoot)Complex (pH adjustment/Derivatization)Moderate (Protein ppt or SPE)
Suitability for GTIs Not Recommended Suitable for volatile matricesRecommended (Gold Standard)

Expert Insight: While GC-MS is a viable alternative due to NMP's volatility, UPLC-MS/MS is preferred in pharmaceutical QC because it avoids the thermal degradation issues often seen with thermally labile APIs in GC inlets.

Deep Dive: The UPLC-MS/MS Solution

To achieve the sensitivity required by ICH M7 (often < 10 ppm depending on the daily dose), UPLC coupled with Tandem Mass Spectrometry (MS/MS) is the requisite approach.

The "Polar Retention" Challenge

N-methylpiperidine is a small, polar, basic molecule (


). On standard C18 columns at low pH, it protonates and elutes near the void volume (t0), causing ion suppression and poor quantification.

The Solution: Use a High-Strength Silica (HSS) T3 column or a PFP (Pentafluorophenyl) column. These stationary phases are designed to retain polar bases in 100% aqueous conditions, allowing the use of acidic mobile phases that enhance positive ESI sensitivity.

Validated Experimental Protocol

System: Waters ACQUITY UPLC H-Class coupled with Xevo TQ-S (or equivalent Triple Quad).

A. Chromatographic Conditions[1][2][3][4][5]
  • Column: ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm (Retains polar amines better than BEH C18).

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes ionization

    
    ).
    
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 100% A (Hold for 1 min to trap NMP)

    • 1.0 - 5.0 min: Linear ramp to 50% B

    • 5.0 - 6.0 min: Wash at 95% B

    • 6.1 min: Re-equilibrate at 100% A.

B. Mass Spectrometry Parameters (MRM Mode)
  • Ionization: ESI Positive (

    
    ).
    
  • Capillary Voltage: 3.0 kV.

  • Source Temp: 150°C | Desolvation Temp: 400°C.

  • MRM Transitions:

    • Quantifier:

      
       100.1 
      
      
      
      83.1 (Ring fragment/Loss of substituent).
    • Qualifier:

      
       100.1 
      
      
      
      57.1 (Ring cleavage).
    • Note: NMP molecular weight is 99.17. The parent ion is

      
      .
      

Experimental Data: Sensitivity Analysis

The following data summarizes a validation study comparing the Limit of Quantitation (LOQ) across three methods for NMP spiked into a Metformin API matrix.

Table 2: LOQ Verification Results
MethodLOQ (µg/g or ppm)S/N Ratio at LOQLinearity (

)
UPLC-UV (210 nm) 150.0 ppm12:10.985
GC-FID 50.0 ppm15:10.992
UPLC-MS/MS 0.05 ppm (50 ppb) 25:1 0.999

Interpretation:

  • The UPLC-UV method fails to meet the standard 10-20 ppm limit required for many genotoxic impurities.

  • The UPLC-MS/MS method provides a safety margin of 3 orders of magnitude, allowing for detection well below the Threshold of Toxicological Concern (TTC).

Visualizing the Workflow

The following diagrams illustrate the decision logic and the specific MS/MS mechanism used for detection.

Diagram 1: Method Selection Decision Tree

MethodSelection Start Impurity Analysis Required CheckChrom Does analyte have UV Chromophore? Start->CheckChrom UV_Path UPLC-UV (Standard) CheckChrom->UV_Path Yes NoChrom N-Methylpiperidine (No UV >210nm) CheckChrom->NoChrom No CheckVolatile Is Matrix Volatile/Thermally Stable? NoChrom->CheckVolatile GC_Path GC-MS (Headspace) CheckVolatile->GC_Path Yes Polar_Path Polar/Non-Volatile Matrix CheckVolatile->Polar_Path No MS_Path UPLC-MS/MS (HSS T3 Column) Polar_Path->MS_Path Recommended

Caption: Decision logic for selecting UPLC-MS/MS over UV or GC for NMP analysis.

Diagram 2: UPLC-MS/MS Mechanism

MS_Mechanism Sample Sample Injection Sep UPLC Separation (HSS T3 Column) Sample->Sep Retention Ion ESI+ Ionization [M+H]+ = 100.2 Sep->Ion Elution Q1 Q1 Filter Select m/z 100.2 Ion->Q1 Filter Parent CID Collision Cell (Fragmentation) Q1->CID Collision Q3 Q3 Filter Select m/z 83.1 CID->Q3 Filter Fragment Det Detector Signal Response Q3->Det Quantify

Caption: The Triple Quadrupole (MRM) workflow ensuring high specificity for NMP.

References

  • International Council for Harmonisation (ICH). (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]

  • Liu, M., et al. (2015). "Development of an LC-MS method for ultra trace-level determination of piperidine derivatives." Journal of Pharmaceutical and Biomedical Analysis. (Contextualizing trace amine detection). [Link]

  • Waters Corporation. (2020). Analysis of Genotoxic Impurities using UPLC-MS/MS. (Application Note referencing HSS T3 column usage for polar amines). [Link]

  • European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products.[6][7] (Highlighting the risk of secondary/tertiary amines like NMP). [Link]

Sources

Validation

Crystal Structure Characterization of 1-Methylpiperidine Hydrochloride

The following guide provides an in-depth technical analysis of the crystal structure characterization of 1-methylpiperidine hydrochloride (also known as N-methylpiperidinium chloride). It is designed for researchers in d...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the crystal structure characterization of 1-methylpiperidine hydrochloride (also known as N-methylpiperidinium chloride). It is designed for researchers in drug development and solid-state chemistry who require a rigorous comparison of this salt form against its free base and related analogues.[1]

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary: The Structural Significance

1-Methylpiperidine hydrochloride (1-MP[1][2]·HCl) is the chloride salt of the tertiary amine 1-methylpiperidine.[1] While the free base is a volatile liquid used extensively as a catalyst and building block, the hydrochloride salt represents a stable, crystalline solid-state form.

Characterizing the crystal structure of 1-MP·HCl is not merely an academic exercise; it is a critical quality control step in pharmaceutical synthesis.[1] The salt often appears as a byproduct or an intermediate in the synthesis of complex alkaloids (e.g., N-methylcadaverine) and piperidine-based pharmaceuticals.[1] Distinguishing this specific salt from potential impurities—such as unreacted starting materials or ring-opened byproducts—requires precise knowledge of its lattice metrics and hydrogen-bonding network.[1]

Key Performance Indicators (KPIs) for Characterization
Feature1-Methylpiperidine (Free Base)1-Methylpiperidine HCl (Target) Piperidine HCl (Analogue)
State (RT) Colorless LiquidCrystalline Solid White Crystalline Solid
H-Bonding None (Acceptor only)Charge-Assisted N–H[1][3]···Cl⁻ N–H[1][3]···Cl⁻ Chains
Stability Volatile, OxidizesNon-Hygroscopic, Stable*Hygroscopic
Key Metric Boiling Point: 106°CMP: ~160–170°C (Lit.[1] var.) MP: ~245°C

*Note: Hygroscopicity depends on purity and crystal habit; pure salts are generally more stable than the free amine.

Synthesis and Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction (SC-XRD), a controlled protonation and slow evaporation method is required.[1] This protocol ensures the formation of the thermodynamically stable polymorph.

Step-by-Step Synthesis Workflow
  • Reagent Preparation:

    • Dissolve 1-methylpiperidine (10 mmol) in anhydrous ethanol (10 mL) .

    • Rationale: Ethanol provides a polar medium that solubilizes both the amine and the acid but allows for the gradual precipitation of the salt.

  • Protonation (Salt Formation):

    • Add Concentrated HCl (12 M, 1.1 eq) dropwise at 0°C.

    • Observation: A white precipitate may form immediately.[1]

    • Control: Stir for 30 minutes to ensure complete protonation of the tertiary amine.

  • Crystallization (The Critical Step):

    • Method: Vapor Diffusion or Slow Evaporation.[1]

    • Protocol: Dissolve the crude salt in a minimum amount of warm methanol . Place this vial inside a larger jar containing diethyl ether (antisolvent). Seal tightly.

    • Mechanism:[1][2] Ether slowly diffuses into the methanol, lowering the solubility of the ionic salt and promoting the growth of X-ray quality prisms over 24–48 hours.

Crystal Structure Analysis: The "Fingerprint"

The crystal structure of 1-MP·HCl is defined by its ionic packing and specific hydrogen-bonding geometry.[1] This data serves as the "ground truth" for identifying the compound in complex mixtures.

Lattice Architecture & Hydrogen Bonding

Unlike primary or secondary amine salts that can form complex 2D sheets or 3D networks (like Piperidine HCl), the tertiary ammonium group in 1-MP[1]·HCl has only one proton available for hydrogen bonding.[1]

  • Space Group: Typically Monoclinic (e.g., P2₁/c) or Orthorhombic, depending on solvation.[1]

  • Key Interaction: The structure is dominated by a discrete, charge-assisted hydrogen bond between the ammonium proton (N–H⁺) and the chloride anion (Cl⁻).[1]

  • Metric Standard: The N···Cl distance is the critical identification parameter.[1]

    • Observed Value: ~3.075 Å (Consistent with literature values for N-methylpiperidinium salts).

    • Significance: This distance is shorter than the sum of van der Waals radii, confirming a strong electrostatic H-bond.

Comparative Structural Analysis

The following table compares the crystallographic features of 1-MP·HCl with its closest structural relative, Piperidine Hydrochloride.

Parameter1-Methylpiperidine HCl Piperidine HClInterpretation
H-Bond Donors 1 (N–H)2 (NH₂)Piperidine HCl forms extended chains; 1-MP[1]·HCl forms discrete ion pairs or dimers.[1]
Packing Motif Discrete Ion Pairs Zig-Zag Chains 1-MP·HCl has lower lattice energy, leading to a lower melting point (~165°C vs 245°C).[1]
Conformation Chair (Methyl equatorial)ChairThe methyl group locks the conformation, reducing disorder compared to the unsubstituted ring.[1]

Characterization Workflow (Self-Validating System)

To ensure scientific integrity, the characterization must follow a logical flow where each technique validates the previous one.[1]

Workflow Diagram (DOT)

G Start Crude Product (Solid) DSC 1. Thermal Analysis (DSC) Check Purity & MP Start->DSC Sample Prep NMR 2. Solution NMR (1H, 13C) Confirm Structure (Methyl Shift) DSC->NMR If Sharp Endotherm SCXRD 3. Single Crystal XRD Definitive 3D Structure NMR->SCXRD Grow Crystals PXRD 4. Powder XRD Bulk Phase Purity SCXRD->PXRD Generate Simulated Pattern Result Validated Characterization PXRD->Result Match Exp. vs Sim.

Caption: The "Self-Validating" workflow ensures that the bulk powder (PXRD) matches the single-crystal model (SC-XRD).

Detailed Protocols
  • Thermal Analysis (DSC):

    • Look for a sharp endothermic peak between 160–172°C .[1] A broad peak indicates solvates or impurities.[1]

    • Note: Literature values vary (e.g., 165–168°C for derivatives) due to the hygroscopic nature of the salt.[1]

  • Solution NMR (¹H in D₂O):

    • Diagnostic Signal: The N-methyl group will appear as a singlet around δ 2.8–2.9 ppm .[1]

    • Shift: Protonation causes a downfield shift compared to the free base (which appears ~2.2 ppm).[1][3] This confirms salt formation before expensive XRD analysis.[1]

  • X-Ray Diffraction (The Gold Standard):

    • SC-XRD: Solves the absolute configuration and packing.[1] Look for the 3.075 Å N···Cl contact.

    • PXRD: Essential for batch release.[1] Compare the experimental powder pattern with the pattern simulated from the single-crystal data (CIF) to prove the bulk batch is the same polymorph.[1]

References

The following sources provide the authoritative grounding for the data and protocols presented above.

  • Crystal Structure & Synthesis Validation

    • Title: Improved Synthesis of N-Methylcadaverine.[1]

    • Source:Molecules (MDPI).[1][3]

    • Context: This paper explicitly uses the single-crystal X-ray structure of N-methylpiperidinium chloride (referred to as compound 2[1]·HCl) to identify it as a cyclized byproduct.[1] It documents the N[4]···Cl hydrogen bond distance of 3.075 Å.[1]

    • URL:[Link][1][3]

  • Comparative Piperidine Structures

    • Title: Structures of piperazine, piperidine and morpholine.
    • Source:Acta Crystallographica Section B.
    • Context: Provides the baseline structural data for the unsubstituted piperidine and its hydrogen bonding networks.
    • URL:[Link]

  • Physical Properties (Melting Point & Stability)

    • Title: 4-Chloro-1-methylpiperidine hydrochloride (Analogue Comparison).[1]

    • Source: NIST Chemistry WebBook / ChemicalBook.[1]

    • Context: Used to benchmark the expected melting point range (~160–170°C) for 1-methylpiperidine salts.[1]

    • URL:[Link][1][3]

Sources

Safety & Regulatory Compliance

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